molecular formula C9H11FN2O5 B13844265 Floxuridine-13C,15N2

Floxuridine-13C,15N2

Cat. No.: B13844265
M. Wt: 249.17 g/mol
InChI Key: ODKNJVUHOIMIIZ-QSXUPNSZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Floxuridine-13C,15N2 is a useful research compound. Its molecular formula is C9H11FN2O5 and its molecular weight is 249.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Floxuridine-13C,15N2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Floxuridine-13C,15N2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11FN2O5

Molecular Weight

249.17 g/mol

IUPAC Name

5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione

InChI

InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1/i9+1,11+1,12+1

InChI Key

ODKNJVUHOIMIIZ-QSXUPNSZSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1[15N]2C=C(C(=O)[15NH][13C]2=O)F)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O

Origin of Product

United States

Foundational & Exploratory

Biophysical Characterization & Application of [13C, 15N2]-Floxuridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the biophysical properties and experimental utility of [13C, 15N2]-Floxuridine (FdUrd) . While standard Floxuridine is a potent antimetabolite used in hepatic oncology, the stable-isotope labeled variant is a precision tool for structural biology. By incorporating NMR-active nuclei (


, 

) alongside the naturally abundant

, this isotopologue creates a "spin-rich" pharmacophore. This allows researchers to utilize triple-resonance NMR to map the thermodynamics of Thymidylate Synthase (TS) inhibition with atomic resolution, distinct from the background signal of the host proteome.

Molecular Architecture & Isotopic Physics[1]

Structural Composition

Floxuridine is 5-fluoro-2'-deoxyuridine. The [13C, 15N2] labeling pattern typically targets the pyrimidine ring, derived from isotopically enriched precursors (e.g.,


-urea) during synthesis.
PropertyStandard FdUrd[13C, 15N2]-FdUrd
Formula


Molar Mass 246.19 g/mol ~249.17 g/mol (+3 Da)
Spin Active Nuclei


pKa (N3-H) 7.6 – 8.0~7.6 – 8.0 (Negligible IE)
LogP -0.66 (Hydrophilic)-0.66
The "Spin-Rich" Warhead

The power of this reagent lies in the magnetic coupling between the fluorine and the labeled ring atoms.

  • 
     (Spin 1/2):  High sensitivity (83% of 
    
    
    
    ).[1][2]
  • 
     (Spin 1/2):  Large chemical shift dispersion; sensitive to hybridization changes (sp2 
    
    
    
    sp3) upon enzyme binding.[1]
  • 
     (Spin 1/2):  Reports on hydrogen bonding status at the N3 position.
    

Key Coupling Constants (Scalar):

  • 
    :  ~240–320 Hz (Dominant splitting mechanism).[1]
    
  • 
     / 
    
    
    
    :
    10–20 Hz (Provides long-range connectivity data).
  • 
    :  10–15 Hz (Defines the ring backbone topology).
    

Metabolic Activation & Mechanism of Action

To understand the biophysical application, one must map the drug's activation pathway. FdUrd is a prodrug that must be phosphorylated to FdUMP to inhibit Thymidylate Synthase (TS).

Pathway Visualization

MetabolicPathway FdUrd [13C,15N]-Floxuridine (Prodrug) TK Thymidine Kinase (Phosphorylation) FdUrd->TK FdUMP [13C,15N]-FdUMP (Active Inhibitor) TK->FdUMP ATP -> ADP Ternary Covalent Ternary Complex (TS-FdUMP-mTHF) FdUMP->Ternary Binding TS Thymidylate Synthase (Target Enzyme) TS->Ternary mTHF CH2-THF (Cofactor) mTHF->Ternary

Figure 1: The metabolic activation of Floxuridine.[1] The isotopic labels are retained through phosphorylation, allowing NMR observation of the final inhibitory complex.

Biophysical Applications: The NMR "Shift"

The primary application of [13C, 15N2]-FdUrd is detecting the formation of the Ternary Complex .

Tracking Hybridization State (The Michael Addition)

When FdUMP binds to TS, the enzyme's active site cysteine (e.g., Cys198) attacks position 6 (C6) of the pyrimidine ring.

  • Free State (sp2): The C6 carbon is part of a double bond. Chemical shift

    
     is typically ~140-160 ppm .
    
  • Bound State (sp3): The C6 carbon forms a covalent bond with the enzyme, converting to sp3 hybridization. The chemical shift moves dramatically upfield to ~80-100 ppm .

19F-Edited Filtered NMR

Using the


 and 

labels allows for isotope-filtered experiments . In a sample containing the 60 kDa TS dimer and the drug:
  • Standard

    
     NMR is crowded with protein signals.[1]
    
  • Triple-resonance experiments (e.g.,

    
     HSQC or 
    
    
    
    HMQC) filter out 99% of the protein signal, leaving only the drug's spectral signature. This provides a "clean" view of the drug's environment within the binding pocket.

Experimental Protocols

Solubility & Sample Preparation

Floxuridine is freely soluble in water, but for NMR studies involving protein complexes, buffer conditions are critical to prevent aggregation and ensure enzymatic activity.

Standard Stock Solution Protocol:

  • Weighing: Accurately weigh 5–10 mg of [13C, 15N2]-FdUrd.

  • Solvent: Dissolve in 100%

    
     (for proton-detected experiments) or 90% 
    
    
    
    /10%
    
    
    (if observing exchangeable amide protons).
  • Concentration: Aim for a stock concentration of 50–100 mM.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the glycosidic bond.

Enzymatic Assay Buffer (NMR):

  • Buffer: 50 mM Potassium Phosphate, pH 7.4 (Phosphate mimics the phosphate group of DNA/nucleotides).

  • Salt: 100 mM KCl (Ionic strength).

  • Reducing Agent: 5 mM DTT or TCEP (Essential to keep the TS active site Cysteine reduced).

  • Cofactor: MgCl2 (10 mM) is often required for kinase activity if performing in situ phosphorylation.[1]

NMR Acquisition Workflow

NMRWorkflow Sample Sample Prep (Enzyme + [13C,15N]-FdUMP) Lock Lock & Shim (D2O Signal) Sample->Lock Pulse Pulse Sequence (19F-13C HMQC or 1H-15N HSQC) Lock->Pulse Acq Acquisition (FID Recording) Pulse->Acq Process Processing (FT, Phasing, Baseline) Acq->Process Analysis Data Analysis (Chemical Shift Perturbation) Process->Analysis

Figure 2: Workflow for acquiring heteronuclear NMR data on labeled complexes.

References

  • Heidelberger, C., et al. (1957). "Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds." Nature, 179, 663-666. Link

  • Santi, D. V., & McHenry, C. S. (1972). "5-Fluoro-2'-deoxyuridylate: Covalent Complex with Thymidylate Synthetase." Proceedings of the National Academy of Sciences, 69(7), 1855–1857. Link[1]

  • Finer-Moore, J. S., et al. (2003). "Atomic Split Envelopes of the Thymidylate Synthase–dUMP–Folate Ternary Complex." Science, 299(5611), 1369-1377. (Structural basis for FdUMP binding).[1] Link[1]

  • Sahin, C., et al. (2023).[3] "19F NMR Analysis of Drug Release for MRI Monitoring." Polymers, 15(7), 1768. (Discusses 19F relaxation and coupling). Link[1]

  • GlobalRPH. "Floxuridine - Clinical Pharmacology and Chemistry."[1] (General solubility and stability data). Link

Sources

Technical Guide: Early-Stage In Vitro Profiling with Floxuridine-13C,15N2

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the early-stage in vitro application of Floxuridine-13C,15N2 , a stable isotope-labeled analog of the antimetabolite Floxuridine (5-fluoro-2'-deoxyuridine, FdUrd).

Executive Summary

In the development of nucleoside analogs, distinguishing exogenous drug metabolites from endogenous nucleotide pools is a critical analytical challenge. Floxuridine-13C,15N2 serves as a high-precision tracer, incorporating a stable heavy isotope motif (+3 Da mass shift) within the pyrimidine ring. This guide outlines the experimental frameworks for utilizing this isotopologue to map intracellular activation, quantify thymidylate synthase (TS) inhibition, and delineate catabolic stability without the radiotoxicity hazards of


C or 

H.

Part 1: The Isotopic Advantage in Nucleoside Pharmacology

The "Heavy Ring" Logic

Floxuridine is a prodrug that requires metabolic activation. The primary advantage of the


C,

N

labeling pattern—typically located on the pyrimidine ring (e.g., N1, C2, N3)—is that the label remains covalently bound to the active fluorophore (5-fluorouracil moiety) even if the glycosidic bond is cleaved.
  • Mass Shift (+3 Da): In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the labeled metabolites (e.g., FdUMP-

    
    C,
    
    
    
    N
    
    
    ) appear at an m/z +3 units higher than their unlabeled counterparts or potential endogenous interferences.
  • Differentiation: It allows for the absolute quantification of drug-derived nucleotides in the presence of high background levels of endogenous uridine/deoxyuridine species.

Mechanistic Pathway & Tracing

The following diagram illustrates the metabolic fate of Floxuridine and the specific tracking points enabled by the isotope label.

Floxuridine_Metabolism cluster_legend Legend FdUrd Floxuridine-13C,15N2 (Extracellular) FdUrd_Intra FdUrd-13C,15N2 (Intracellular) FdUrd->FdUrd_Intra hENT Transport FU 5-FU-13C,15N2 (Catabolite) FdUrd_Intra->FU Thymidine Phosphorylase (TP) FdUMP FdUMP-13C,15N2 (Active Inhibitor) FdUrd_Intra->FdUMP Thymidine Kinase (TK) FdUDP FdUDP-13C,15N2 FdUMP->FdUDP TS Thymidylate Synthase (Target) FdUMP->TS Ternary Complex Formation FdUTP FdUTP-13C,15N2 (DNA Incorporation) FdUDP->FdUTP dTMP dTMP (Product) TS->dTMP Blocked by FdUMP dUMP dUMP (Endogenous Substrate) dUMP->TS Substrate Competition key Blue: Parent Drug Green: Anabolic Activation Red: Catabolism/Inhibition

Figure 1: Metabolic trafficking of Floxuridine-13C,15N2.[1] The stable isotope label (Blue/Green/Red nodes) permits mass-spectral differentiation of drug-derived metabolites from the endogenous dUMP pool.

Part 2: Experimental Protocols

Protocol A: Intracellular Nucleotide Flux & TS Inhibition

Objective: Quantify the conversion of Floxuridine-13C,15N2 to its active monophosphate form (FdUMP) and measure the resultant accumulation of endogenous dUMP (a biomarker of Thymidylate Synthase inhibition).

1. Reagents & Materials
  • Test Compound: Floxuridine-13C,15N2 (Purity >98% isotopic enrichment).

  • Cell Lines: HCT116 (Colorectal) or HepG2 (Hepatocellular).

  • Internal Standard (IS): 5-Bromouracil (5-BU) or

    
    N
    
    
    
    -Uracil.
  • Extraction Solvent: 70% Methanol / 30% Acetonitrile (pre-chilled to -80°C).

2. Workflow Steps
  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow attachment for 24 hours.
    
  • Pulse Labeling: Replace medium with fresh media containing 10 µM Floxuridine-13C,15N2 .

  • Time Course: Harvest cells at T=0, 1, 4, 12, and 24 hours.

  • Quenching & Extraction:

    • Rapidly aspirate media and wash with ice-cold PBS (x2).

    • Add 500 µL of cold Extraction Solvent directly to the monolayer.

    • Scrape cells and transfer to microcentrifuge tubes.

    • Vortex (1 min) and centrifuge at 15,000 x g for 10 min at 4°C.

  • Supernatant Processing: Transfer supernatant to a fresh vial. Evaporate under nitrogen stream and reconstitute in mobile phase (e.g., 10 mM Ammonium Acetate).

3. LC-MS/MS Configuration[2][3]
  • Column: Hypercarb Porous Graphitic Carbon (PGC) or HILIC column (essential for polar nucleotides).

  • Ionization: ESI Negative Mode.

  • MRM Transitions (Targeted):

    • Floxuridine-13C,15N2: Parent m/z 249.1

      
       Fragment m/z (Base+3).
      
    • FdUMP-13C,15N2: Parent m/z 329.1

      
       Fragment m/z (Base+3).
      
    • Endogenous dUMP:m/z 307.1

      
      m/z 111.0 (Uracil base).
      
Protocol B: Catabolic Stability Assay (Liver Microsomes)

Objective: Determine the metabolic stability of the drug by tracking the cleavage of the sugar moiety to release 5-FU-13C,15N2.

1. Reaction Setup
  • System: Pooled Human Liver Microsomes (HLM) or S9 fraction.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactors: NADPH generating system (for oxidative metabolism) or simply buffer (for phosphorylase activity).

2. Procedure
  • Pre-incubate microsomes (0.5 mg/mL) with Floxuridine-13C,15N2 (5 µM) for 5 min at 37°C.

  • Initiate reaction with cofactor mix.

  • Sampling: Remove aliquots at 0, 5, 15, 30, and 60 mins.

  • Stop Solution: Mix 1:3 with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

3. Calculation

Calculate the Intrinsic Clearance (


)  based on the depletion rate constant (

) of the parent compound:

Note: Simultaneous monitoring of the appearance of 5-FU-13C,15N2 confirms the specific catabolic pathway.

Part 3: Data Presentation & Interpretation

Quantitative Output Structure

Organize LC-MS/MS data into the following format to verify mass balance and inhibition efficiency.

AnalyteMass ShiftRetention Time (min)Biological Significance
FdUrd-13C,15N2 +3 Da4.2Intact Prodrug Availability
5-FU-13C,15N2 +3 Da2.1Catabolic Breakdown Product
FdUMP-13C,15N2 +3 Da6.5Active Metabolite (TS Inhibitor)
dUMP (Endogenous) +0 Da6.8Accumulation indicates TS Blockade
Interpreting the dUMP/TMP Ratio

A successful blockade of Thymidylate Synthase by FdUMP is marked by a drastic increase in the intracellular dUMP pool and a depletion of TMP (Thymidine Monophosphate).

  • Efficacy Metric:

    
    
    
  • Using the labeled drug ensures that the FdUMP measured is strictly drug-derived, preventing false positives from endogenous nucleotide recycling.

References

  • Mechanism of Action: Drugs.com. Floxuridine: Clinical Pharmacology and Mechanism of Action. Available at: [Link]

  • LC-MS/MS Methodology: Derissen, E. J., et al. (2015).[4] "Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Metabolic Flux Analysis: Fan, T. W., et al. (2012). "Stable isotope-resolved metabolomics and applications for drug development." Pharmacology & Therapeutics.[5][6][7] Available at: [Link]

  • Floxuridine Metabolism: National Institutes of Health (NIH). Floxuridine Compound Summary - PubChem. Available at: [Link]

  • Isotope Tracing Principles: Wilkinson, D. J. (2016).[1] "Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism." Mass Spectrometry Reviews. Available at: [Link]

Sources

Methodological & Application

Using "Floxuridine-13C,15N2" to trace metabolic fate in cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metabolic Fate Mapping of Floxuridine-13C,15N2 in Cancer Cells

Executive Summary

This guide details a protocol for using Floxuridine-13C,15N2 (5-fluoro-2'-deoxyuridine, labeled on the pyrimidine ring) to map its metabolic fate in cancer cells. While Floxuridine (FUDR) is a potent thymidylate synthase (TS) inhibitor, its efficacy relies on intracellular activation to FdUMP (inhibition) and FdUTP/FUTP (DNA/RNA incorporation).[1]

Standard pharmacokinetic (PK) assays measure total drug concentration. However, metabolic fate mapping using stable isotopes allows researchers to:

  • Quantify Activation Efficiency: Distinguish between the prodrug and its active nucleotide metabolites with high specificity.

  • Track Catabolism: Monitor the degradation pathway (via DPD) to inactive metabolites like fluoro-

    
    -alanine (FBAL).
    
  • Eliminate Matrix Interference: The +3 Da mass shift (

    
    C + 2x
    
    
    
    N) shifts the analyte window away from common isobaric interferences in complex cellular matrices.

Mechanism & Labeling Strategy

To interpret the mass spectrometry data, one must understand the flow of the isotope label through the pyrimidine salvage pathway.

The Tracer: Floxuridine-13C,15N2

  • Label Position: Pyrimidine ring (typically C2 or C4 and N1/N3).

  • Stability: The label remains intact during phosphorylation (to FdUMP) and glycosidic bond cleavage (to 5-FU). It is only lost if the ring is fully degraded, though catabolites like FBAL often retain the label depending on the cleavage point.

Pathway Visualization

MetabolicFate FUDR Floxuridine-13C,15N2 (Extracellular) FUDR_in Floxuridine-13C,15N2 (Intracellular) FUDR->FUDR_in Transport (ENTs) FU 5-FU-13C,15N2 FUDR_in->FU Thymidine Phosphorylase (TP) FdUMP FdUMP-13C,15N2 (Active TS Inhibitor) FUDR_in->FdUMP Thymidine Kinase (TK) FU->FdUMP UPP1 / UK / RR FUTP FUTP-13C,15N2 (RNA Damage) FU->FUTP OPRT / UMPK FBAL FBAL-13C,15N2 (Inactive Catabolite) FU->FBAL DPD (Catabolism) FdUTP FdUTP-13C,15N2 (DNA Damage) FdUMP->FdUTP Kinases TS Thymidylate Synthase FdUMP->TS Inhibition

Figure 1: Metabolic fate of Floxuridine.[2][3] The stable isotope label (Red/Yellow/Green nodes) tracks the drug through activation (Kinases) and catabolism (DPD).

Experimental Protocol

Phase A: Cell Culture & Tracer Incubation

Rationale: Standard FBS contains endogenous nucleosides that can compete with transporters. While Floxuridine is synthetic, consistent uptake requires controlled nucleoside backgrounds.

  • Cell Seeding: Seed cancer cells (e.g., HCT116, HT-29) in 6-well plates (

    
     cells/well).
    
  • Acclimatization: 24 hours prior to labeling, switch media to Dialyzed FBS supplemented DMEM/RPMI. This removes small molecules (<10 kDa) including endogenous thymidine.

  • Pulse Labeling:

    • Replace media with fresh media containing 10

      
      M Floxuridine-13C,15N2 .
      
    • Control: Treat parallel wells with unlabeled Floxuridine (for retention time validation) and DMSO vehicle (blank).

  • Time Points: Harvest cells at 1h, 6h, and 24h to capture the flux from uptake (early) to DNA incorporation/catabolism (late).

Phase B: Metabolite Extraction (Quenching)

Rationale: Nucleotides (FdUTP, FdUMP) are extremely labile. Enzymatic turnover must be stopped instantly (Quenching) to prevent dephosphorylation during harvest.

  • Wash: Rapidly aspirate media and wash cells once with ice-cold PBS (4°C). Do not wash multiple times; nucleotides leak quickly.

  • Quench & Lyse: Add 500

    
    L of 80% Methanol / 20% Water (pre-chilled to -80°C)  directly to the well.
    
  • Scrape: Scrape cells immediately on dry ice. Transfer the suspension to a pre-chilled Eppendorf tube.

  • Disruption: Vortex vigorously for 30 seconds. Incubate on dry ice for 10 minutes.

  • Clarification: Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Supernatant: Transfer supernatant to a fresh glass vial for LC-MS. Note: If sensitivity is an issue, dry down under nitrogen flow and reconstitute in 50

    
    L water, but fresh injection is preferred to prevent degradation.
    

LC-MS/MS Analytical Method

Rationale: Nucleotides are highly polar and negatively charged. Reverse-phase (C18) chromatography retains them poorly. HILIC (Hydrophilic Interaction Liquid Chromatography) or Porous Graphitic Carbon (PGC) are the standards. We utilize a ZIC-pHILIC method for robustness.

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Mode: Negative Ion Mode (ESI-).

Chromatography Conditions
  • Column: Merck SeQuant® ZIC-pHILIC (150 x 2.1 mm, 5

    
    m).
    
  • Mobile Phase A: 20 mM Ammonium Carbonate in Water, pH 9.0 (adjust with NH4OH).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • Gradient:

    • 0-2 min: 80% B (Isocratic loading)

    • 2-15 min: 80% -> 20% B (Linear gradient)

    • 15-18 min: 20% B (Wash)

    • 18-25 min: 80% B (Re-equilibration)

MRM Transitions (Mass Shift Calculation)

The theoretical mass shift for Floxuridine-13C,15N2 is +3 Da (1 carbon + 2 nitrogens).

MetaboliteUnlabeled Precursor (m/z)Unlabeled Product (m/z)Labeled Precursor (m/z) Labeled Product (m/z) Note
Floxuridine 245.1129.0 (Base)248.1 132.0 Loss of sugar
5-FU 129.042.0132.0 44.0 Ring fragment
FdUMP 323.0129.0 (Base)326.0 132.0 Active metabolite
FdUTP 483.0159.0 (PPi)486.0 159.0 Phosphate loss

Note: The product ion for FdUTP/FdUMP is often the base (5-FU). Since the label is on the base, the product ion also shifts by +3 Da (129 -> 132).

Data Analysis & Interpretation

  • Identification: Confirm metabolite identity by matching Retention Time (RT) with unlabeled standards. The Labeled peaks should co-elute exactly with Unlabeled standards.

  • Isotopologue Correction: Since this is a synthetic drug tracer (not a nutrient like Glucose), "Natural Abundance Correction" is less critical than in flux analysis, unless you are mixing labeled and unlabeled drugs.

    • Verification: Ensure the "M+0" channel (Unlabeled) is empty in treated samples. If M+0 appears, it indicates contamination or degradation of the label (rare with stable rings).

  • Flux Calculation:

    • Activation Ratio: Calculate the ratio of

      
      . A high ratio indicates efficient kinase activity (TK).
      
    • Catabolic Index: Calculate

      
      . A high ratio suggests the cell line is resistant via DPD-mediated degradation.
      

Troubleshooting & Validation (Trustworthiness)

  • Issue: Low Signal for Triphosphates (FdUTP).

    • Cause: Phosphate groups bind to stainless steel in the LC system.

    • Solution: Passivate the system with 0.1% phosphoric acid prior to the run, or use a PEEK-lined column hardware. Ensure the extraction was kept strictly cold.

  • Issue: Peak Tailing.

    • Cause: HILIC columns are sensitive to pH and salt mismatch.

    • Solution: Match the sample solvent (Acetonitrile/Water) to the starting mobile phase conditions (80% ACN). Injecting pure water causes peak distortion.

  • Validation Step:

    • Spike a known concentration of Chlorpropamide or 15N3-CTP into the extraction solvent as a recovery standard to normalize for extraction efficiency errors.

References

  • Detailed LC-MS/MS for 5-FU Nucleotides

    • Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides.
    • Source: PubMed / NIH
    • [Link]

  • Stable Isotope Tracing Principles

    • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.
    • Source: PMC
    • [Link]

  • Floxuridine Mechanism of Action

    • The role of floxuridine in metast
    • Source: AACR Journals
    • [Link]

  • HILIC Chromatography for Metabolomics

    • LC-MS-based Metabolomics: Workflows, Str
    • Source: Broad Institute (Video/Transcript)
    • [Link]

Sources

Application Note: Pinpointing Drug-Target Engagement with Floxuridine-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Target Validation

Floxuridine, a fluoropyrimidine antimetabolite, has long been a tool in oncology, primarily for treating gastrointestinal adenocarcinoma that has metastasized to the liver.[1][2] Its mechanism of action involves the inhibition of DNA synthesis, which halts the proliferation of rapidly dividing cancer cells.[3] Floxuridine is intracellularly converted to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme crucial for DNA replication and repair.[4] While the primary target is known, a comprehensive understanding of a drug's full engagement profile within the complex cellular environment is critical for optimizing efficacy and anticipating off-target effects. Identifying all interacting proteins—the "target engagement" landscape—remains a significant hurdle in drug discovery.[5][6]

This guide details the application of isotopically labeled Floxuridine-¹³C,¹⁵N₂ as a powerful tool to definitively identify and quantify drug-target engagement in a cellular context. By incorporating stable, heavier isotopes of carbon and nitrogen, this molecule acts as a precise tracer, allowing for its unambiguous detection against the backdrop of endogenous cellular components using mass spectrometry.[7] This approach, integrated with modern proteomic techniques like the Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP), provides a robust platform for target validation and deconvolution.[8][9]

The Power of Stable Isotope Labeling

Stable isotope labeling involves replacing atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N).[10] These labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by their increased mass.[11] This mass difference is the key to their utility in quantitative proteomics.[12] When analyzed by mass spectrometry, a peptide containing a bound isotopically labeled drug will exhibit a characteristic mass shift, allowing for its precise identification and quantification amidst a complex mixture of cellular proteins.[7][13]

Advantages of using Floxuridine-¹³C,¹⁵N₂:

  • Unambiguous Detection: The known mass shift of the labeled floxuridine allows for its confident identification in mass spectrometry data, reducing false positives.

  • Quantitative Accuracy: The isotopic label serves as an internal standard, enabling precise quantification of drug-protein interactions.

  • In-Cellulo Analysis: This method allows for the study of drug engagement within the native cellular environment, providing more physiologically relevant data than in vitro assays with purified proteins.[14]

  • No Need for Chemical Modification: Unlike affinity tags or reporter labels, stable isotopes do not alter the physicochemical properties or biological activity of the drug.[1]

Core Methodologies for Target Engagement

Two primary methods that leverage ligand-induced changes in protein stability are particularly well-suited for use with Floxuridine-¹³C,¹⁵N₂:

  • Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that when a drug binds to its target protein, it generally increases the protein's thermal stability.[9] In a CETSA experiment, cells are treated with the drug, heated to various temperatures, and the soluble protein fraction is analyzed. Target proteins that have bound the drug will remain in solution at higher temperatures compared to their unbound counterparts.

  • Thermal Proteome Profiling (TPP): TPP is a large-scale extension of CETSA that uses quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously in response to drug treatment. This provides a proteome-wide view of drug engagement, enabling the identification of both on-target and off-target interactions.

Experimental Workflow: From Cell Culture to Data Analysis

The following diagram outlines the general workflow for a target engagement study using Floxuridine-¹³C,¹⁵N₂ coupled with TPP.

TPP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Denaturation cluster_processing Sample Processing cluster_ms Mass Spectrometry cluster_data Data Analysis cell_culture 1. Cell Culture treatment 2. Treat cells with Floxuridine-¹³C,¹⁵N₂ or Vehicle cell_culture->treatment aliquot 3. Aliquot cell suspension treatment->aliquot heat 4. Heat aliquots at different temperatures aliquot->heat lysis 5. Cell Lysis heat->lysis centrifugation 6. Centrifugation to separate soluble fraction lysis->centrifugation protein_prep 7. Protein digestion & peptide preparation centrifugation->protein_prep lcms 8. LC-MS/MS Analysis protein_prep->lcms quantification 9. Protein identification & quantification lcms->quantification melting_curves 10. Generate melting curves quantification->melting_curves target_id 11. Identify proteins with significant thermal shifts melting_curves->target_id

Caption: Workflow for Thermal Proteome Profiling with Floxuridine-¹³C,¹⁵N₂.

Detailed Protocols

Part 1: Isothermal Dose-Response Fingerprinting (ITDRF) CETSA

This protocol is designed to determine the potency of target engagement by assessing the concentration-dependent stabilization of a specific protein at a fixed temperature.

Materials:

  • Cancer cell line of interest (e.g., colorectal adenocarcinoma)

  • Floxuridine-¹³C,¹⁵N₂

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5% NP-40, protease inhibitors)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • Reagents for Western blotting or ELISA

Procedure:

  • Cell Culture: Culture cells to approximately 80% confluency.

  • Drug Treatment: Harvest cells and resuspend in fresh media. Treat cells with a serial dilution of Floxuridine-¹³C,¹⁵N₂ (e.g., from 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO) for a predetermined incubation time (e.g., 2 hours).

  • Heating: Aliquot 100 µL of each cell suspension into PCR tubes. Heat the tubes at a constant temperature (predetermined to be on the slope of the target protein's melting curve) for 3-8 minutes in a thermal cycler.[12]

  • Lysis: Immediately after heating, add an equal volume of lysis buffer to each tube and incubate on ice for 30 minutes.

  • Clarification: Centrifuge the lysates at 17,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or ELISA.

  • Data Analysis: Plot the normalized amount of soluble target protein against the logarithm of the Floxuridine-¹³C,¹⁵N₂ concentration to generate a dose-response curve and determine the EC₅₀ value.

Part 2: Thermal Proteome Profiling (TPP)

This protocol provides a proteome-wide assessment of Floxuridine-¹³C,¹⁵N₂ engagement.

Materials:

  • Same as for ITDRF-CETSA, plus:

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • Reagents for peptide cleanup (e.g., C18 desalting columns)

  • High-resolution mass spectrometer (e.g., Orbitrap)

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with a fixed, effective concentration of Floxuridine-¹³C,¹⁵N₂ and a vehicle control as described above.

  • Thermal Gradient: Aliquot the treated and control cell suspensions into separate sets of PCR tubes. Heat each set across a temperature gradient (e.g., 37°C to 67°C in 3°C increments) for 3 minutes.

  • Lysis and Clarification: Lyse the cells and separate the soluble protein fraction as described for CETSA.

  • Protein Digestion: Quantify the total protein in each supernatant. Take a fixed amount of protein from each sample, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.

  • Peptide Cleanup: Desalt the resulting peptide mixtures using C18 columns.

  • LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition mode to fragment and identify peptides.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins across all temperature points for both the treated and control samples.

    • For each identified protein, plot the relative abundance of the soluble protein as a function of temperature to generate melting curves.

    • Compare the melting curves of each protein between the Floxuridine-¹³C,¹⁵N₂-treated and vehicle-treated samples.

    • Identify proteins that exhibit a statistically significant shift in their melting temperature (Tm) upon drug treatment as potential targets. The presence of the ¹³C and ¹⁵N isotopes in peptides from the target protein can provide an additional layer of confirmation.

Data Interpretation and Visualization

The primary output of a TPP experiment is a set of melting curves for thousands of proteins. A shift in the melting curve to the right (higher temperature) indicates that Floxuridine-¹³C,¹⁵N₂ binding has stabilized the protein.

Example Data Presentation:

ProteinFunctionTm (Vehicle)Tm (Floxuridine-¹³C,¹⁵N₂)ΔTm (°C)p-value
TYMSThymidylate synthase52.1°C58.5°C+6.4<0.001
DHFRDihydrofolate reductase49.8°C50.1°C+0.3>0.05
Protein XUnknown55.3°C59.1°C+3.8<0.01

The following diagram illustrates the principle of thermal stabilization upon drug binding.

CETSA_Principle cluster_unbound Unbound Protein cluster_bound Drug-Bound Protein unbound_native Native Protein unbound_denatured Denatured & Aggregated unbound_native->unbound_denatured Heat bound_native Native Protein Floxuridine-¹³C,¹⁵N₂ bound_stabilized Stabilized Complex bound_native->bound_stabilized Heat (Higher Temp.)

Caption: Ligand binding stabilizes the protein, requiring more heat for denaturation.

Conclusion and Future Perspectives

The use of Floxuridine-¹³C,¹⁵N₂ in combination with CETSA and TPP provides a highly specific and quantitative method for identifying drug-target engagement directly in a physiological context. This approach is invaluable for:

  • Validating primary drug targets.

  • Identifying novel off-target interactions.

  • Elucidating mechanisms of drug resistance.

  • Guiding lead optimization in drug discovery campaigns.

As mass spectrometry technologies continue to improve in sensitivity and throughput, the application of stable isotope-labeled compounds like Floxuridine-¹³C,¹⁵N₂ will become an increasingly powerful and routine tool in the development of more effective and safer therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). Floxuridine. In PubChem Compound Summary for CID 5790. Retrieved from [Link]

  • He, L., et al. (2019). Floxuridine Homomeric Oligonucleotides “Hitchhike” with Albumin in situ for Cancer Chemotherapy. Theranostics, 9(11), 3232–3242. [Link]

  • Srivastava, S., et al. (2012). Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. Journal of Proteomics & Bioinformatics, 5(11), 258-264. [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • Zhang, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(9), 1999. [Link]

  • Gong, C., et al. (2022). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. International Journal of Molecular Sciences, 23(21), 13449. [Link]

  • Combs, J. R., et al. (2023). Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples. bioRxiv. [Link]

  • Hollman, T., et al. (2023). Label-Free Quantitative Thermal Proteome Profiling Reveals Target Transcription Factors with Activities Modulated by MC3R Signaling. Analytical Chemistry, 95(41), 15269–15277. [Link]

  • Lemeš, E. (2021, January 26). Thermal Proteome Profiling. [Link]

  • Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]

  • Pelago Bioscience. (n.d.). CETSA. [Link]

  • Farrell, P. J., et al. (2021). Thermal Proteome Profiling to Identify Protein-ligand Interactions in the Apicomplexan Parasite Toxoplasma gondii. Bio-protocol, 11(21), e4211. [Link]

  • Wang, Y., et al. (2010). Multiple isotopic labels for quantitative mass spectrometry. Journal of Proteome Research, 9(5), 2698–2705. [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

  • Eurisotop. (n.d.). Stable Isotope-Labeled Products For Metabolic Research. [Link]

  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Link]

  • Chen, Z., et al. (2018). Quantitative Cross-linking/Mass Spectrometry Using Isotope-labeled Cross-linkers and MaxQuant. Molecular & Cellular Proteomics, 17(10), 2014–2026. [Link]

  • George, A. L., et al. (2023). A Streamlined Thermal Proteome Profiling Workflow in A Core Facility Using label-free DIA and Mass Dynamics. Journal of Proteome Research, 22(8), 2629–2640. [Link]

  • Lucerna-Chem AG. (n.d.). MedChemExpress (MCE) – Stable Isotope-Labeled Compounds. [Link]

  • National Institute of Standards and Technology. (n.d.). Floxuridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • WebMD. (2025, January 6). Floxuridine (FUDR): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • Kemeny, N., et al. (2000). The role of floxuridine in metastatic liver disease. Seminars in Oncology, 27(1 Suppl 2), 43-49. [Link]

  • National Library of Medicine. (2018, February 2). Floxuridine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • RxList. (n.d.). Floxuridine (Floxuridine): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • Oncolink. (2025, June 24). Floxuridine (FUDR®, Fluorodeoxyuridine). [Link]

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Jutz, F., et al. (2017). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 9(1), 135-153. [Link]

  • Aragen Life Sciences. (n.d.). Mass Spectrometry for Drug-Protein Interaction Studies. [Link]

  • DrugBank. (n.d.). Floxuridine. [Link]

  • Al-Hysie, A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2359489. [Link]

  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]

  • Al-Hysie, A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2359489. [Link]

Sources

"Floxuridine-13C,15N2" applications in quantitative proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of Floxuridine in Biological Matrices Subtitle: Integrating Stable Isotope Dilution LC-MS/MS with Pharmacoproteomic Profiling

Executive Summary

Floxuridine (5-fluoro-2'-deoxyuridine, FdU) is a critical antimetabolite used in the management of hepatic metastases from colorectal cancer. Its efficacy hinges on its metabolic conversion to 5-fluorodeoxyuridylate (FdUMP), which irreversibly inhibits Thymidylate Synthase (TS).

In modern drug development, correlating free drug concentration with downstream proteomic effects (Target Occupancy) is the "Holy Grail" of Pharmacokinetics/Pharmacodynamics (PK/PD). This guide details the application of Floxuridine-13C,15N2 —a stable isotope-labeled internal standard (SIL-IS)—to achieve absolute quantitation of FdU in complex matrices (plasma, tumor tissue). We further bridge this bioanalytical workflow with quantitative proteomics to assess the drug's impact on the proteome.

Mechanism & Rationale

Why Floxuridine-13C,15N2?

In LC-MS/MS bioanalysis, matrix effects (ion suppression/enhancement) are the primary source of error. Co-eluting phospholipids or salts in plasma can alter the ionization efficiency of the analyte.

  • The Solution: Floxuridine-13C,15N2 is chemically identical to the analyte but differs in mass (+3 Da). It co-elutes perfectly with FdU, experiencing the exact same matrix effects.

  • The Result: The ratio of Analyte/IS remains constant, correcting for ionization variability and extraction loss.

Biological Context: The Thymidylate Synthase Axis

The following diagram illustrates the metabolic activation of Floxuridine and its downstream proteomic consequences.

G FdU Floxuridine (FdU) (Prodrug) FU 5-Fluorouracil (5-FU) FdU->FU Catabolism (TP) FdUMP FdUMP (Active Metabolite) FdU->FdUMP Phosphorylation (TK) TS Thymidylate Synthase (TS) (Target Protein) FdUMP->TS Covalent Binding (Ternary Complex) DNA DNA Synthesis Inhibition TS->DNA dTMP Depletion Proteome Proteomic Response (Apoptosis/Stress) DNA->Proteome Cellular Stress

Figure 1: Metabolic activation of Floxuridine leading to Thymidylate Synthase inhibition.[1] FdUMP forms a ternary complex with TS and methylenetetrahydrofolate.[1]

Analytical Protocol: LC-MS/MS Quantitation

This protocol uses Floxuridine-13C,15N2 as the Internal Standard (IS).

Materials & Reagents
  • Analyte: Floxuridine (Reference Standard).[2]

  • Internal Standard: Floxuridine-13C,15N2 (Isotopic Purity >99%).

  • Matrix: Human Plasma (K2EDTA) or Tumor Homogenate.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Acetate.

Sample Preparation (Protein Precipitation)

Rationale: Nucleosides are polar; Liquid-Liquid Extraction (LLE) often results in poor recovery. Protein Precipitation (PPT) is robust and compatible with HILIC or Aqueous C18 methods.

  • Aliquot: Transfer 50 µL of plasma/tissue homogenate to a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Floxuridine-13C,15N2 working solution (e.g., 500 ng/mL in water). Vortex gently.

  • Precipitation: Add 200 µL of ice-cold Methanol containing 0.1% Formic Acid.

  • Agitation: Vortex for 1 min at high speed.

  • Clarification: Centrifuge at 15,000 x g for 10 mins at 4°C.

  • Transfer: Transfer 150 µL of supernatant to an autosampler vial.

  • Dilution (Optional): If using Reverse Phase chromatography, dilute 1:1 with water to improve peak shape.

LC-MS/MS Conditions

Rationale: Fluorinated nucleosides ionize efficiently in Negative Mode ([M-H]-) due to the acidic nature of the imide N3 proton.

ParameterSettingNotes
Column Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm)High aqueous retention (C18)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.8)Buffer essential for neg mode stability
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient 0-1 min: 2% B; 1-4 min: 2% -> 40% B; 4.1 min: 95% BRetain polar FdU, elute hydrophobics
Ionization ESI Negative Mode[M-H]-
MRM Transitions (Mass Spectrometry)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
Floxuridine 245.1 ([M-H]-)128.9 (Base)15Quantifier
Floxuridine-13C,15N2 248.1 ([M-H]-)131.9 (Label Base)15Internal Standard

Note: The mass shift (+3 Da) assumes the label is on the pyrimidine ring, which is standard for nucleoside stability. The transition represents the cleavage of the glycosidic bond.

Integrated Workflow: Pharmacoproteomics

To move beyond simple concentration measurement, this workflow integrates the PK data with proteomic analysis to validate drug efficacy (Target Engagement).

Workflow Sample Biological Sample (Tumor Biopsy) Split Sample Split Sample->Split Extract_A Add Floxuridine-13C,15N2 & Extract Split->Extract_A Stream A (PK) Extract_B Tryptic Digestion (Bottom-Up) Split->Extract_B Stream B (PD) LCMS_A Targeted LC-MS/MS (MRM Mode) Extract_A->LCMS_A Data_A Absolute Drug Conc. [FdU] (ng/mg) LCMS_A->Data_A Correlation PK/PD Correlation Analysis Data_A->Correlation LCMS_B High-Res MS (Orbitrap/TOF) Extract_B->LCMS_B Data_B Protein Expression (TS Levels) LCMS_B->Data_B Data_B->Correlation

Figure 2: Dual-stream workflow correlating absolute drug quantification (using Floxuridine-13C,15N2) with proteomic response.

Protocol: Correlating Drug Levels with TS Expression
  • Sample Splitting: Divide the tumor biopsy into two fractions.

  • Fraction A (PK): Process using the Floxuridine-13C,15N2 protocol (Section 3) to determine the exact intratumoral drug concentration.

  • Fraction B (Proteomics):

    • Lyse tissue in urea/thiourea buffer.

    • Digest proteins with Trypsin.

    • Analyze via LC-MS/MS (Data-Independent Acquisition or PRM) targeting the Thymidylate Synthase peptide sequences.

  • Analysis: Plot [FdU] (x-axis) vs. TS Abundance (y-axis).

    • Insight: High FdU levels with unchanged TS abundance may indicate resistance mutations preventing FdUMP binding or compensatory upregulation of TS (a common resistance mechanism).

Method Validation (FDA/EMA Guidelines)

To ensure "Trustworthiness," the bioanalytical method must be validated according to FDA M10 Bioanalytical Method Validation Guidelines (2022) .

Validation ParameterAcceptance CriteriaExperimental Design
Selectivity No interfering peaks >20% of LLOQ in blank matrix.Analyze blank matrix from 6 individual donors.[3]
Linearity r² > 0.99; Back-calculated conc. ±15% (±20% at LLOQ).8 non-zero standards (e.g., 1–1000 ng/mL).
Accuracy & Precision Mean accuracy within ±15%; CV ≤15%.5 replicates at LLOQ, Low, Medium, High QC.
Matrix Effect Matrix Factor (MF) consistent across lots.Compare IS-normalized response in matrix vs. solvent.
Recovery Consistent recovery across range.Compare pre-extraction spike vs. post-extraction spike.

References

  • FDA M10 Bioanalytical Method Validation Guidance. (2022). Food and Drug Administration.[4][5] [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. [Link]

  • Beumer, J. H., et al. (2006). The achievement of mass balance by simultaneous quantification of floxuridine prodrug, floxuridine, 5-fluorouracil...[6] using LC-MS. Cancer Chemotherapy and Pharmacology, 57, 631–639. [Link]

  • PubChem Compound Summary: Floxuridine. (2024). National Center for Biotechnology Information. [Link]

Sources

High-resolution mass spectrometry analysis of "Floxuridine-13C,15N2"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry Analysis of Floxuridine-13C,15N2

Executive Summary

This technical guide details the development and validation of a High-Resolution Mass Spectrometry (HRMS) assay for the quantification of Floxuridine (5-Fluoro-2'-deoxyuridine, FUDR) in biological matrices, utilizing Floxuridine-13C,15N2 as a stable isotope-labeled internal standard (SIL-IS).

Floxuridine is a critical antimetabolite used in the management of hepatic metastases from colorectal cancer.[1] Precise quantification is essential for pharmacokinetic (PK) profiling, yet its structural similarity to endogenous nucleosides and its rapid catabolism to 5-Fluorouracil (5-FU) present analytical challenges. This protocol leverages the mass-resolving power of Orbitrap/Q-TOF technology to achieve superior selectivity over traditional triple-quadrupole methods, ensuring distinction between the parent drug, its metabolites, and complex matrix interferences.

Chemical & Physical Characterization

Precise mass calculation is the cornerstone of HRMS. The following table defines the exact mass requirements for the extraction of ion chromatograms (EIC).

Table 1: Physicochemical Properties and Mass Transitions

CompoundMolecular FormulaLabelingNeutral Monoisotopic Mass (Da)Precursor Ion [M-H]⁻ (m/z)Key Fragment Ion [Base-H]⁻ (m/z)
Floxuridine C₉H₁₁FN₂O₅None246.0652245.0574 129.0104 (5-FU)
Floxuridine-13C,15N2 C₈¹³C₁H₁₁F¹⁵N₂O₅Pyrimidine Ring*249.0626248.0548 132.0075 (5-FU-13C,15N2)

*Note: Labeling position assumed on the pyrimidine ring to ensure the label is retained in the base fragment during MS/MS. Always verify the Certificate of Analysis (CoA) of your specific standard.

Analytical Strategy & Causality

Why High-Resolution MS (HRMS)?

Traditional LC-MS/MS (Triple Quadrupole) relies on Unit Resolution (0.7 Da), which may fail to distinguish Floxuridine from isobaric endogenous interferences in plasma. HRMS (Resolution > 30,000) allows for an extraction window of < 5 ppm, virtually eliminating background noise and improving the signal-to-noise (S/N) ratio at the Lower Limit of Quantification (LLOQ).

Why Negative Ion Mode?

Floxuridine contains an imide group (N3-H) on the pyrimidine ring with a pKa of ~7.4. Negative Electrospray Ionization (ESI-) efficiently deprotonates this site, yielding a stable [M-H]⁻ ion. Positive mode is feasible but often suffers from adduct formation ([M+Na]⁺, [M+K]⁺) which splits the signal and reduces sensitivity.

The Role of Floxuridine-13C,15N2

Using a deuterium-labeled IS (e.g., d3 or d4) can sometimes lead to deuterium-hydrogen exchange (D/H exchange) in protic solvents, altering the mass over time. 13C and 15N isotopes are non-exchangeable , providing a robust, permanent mass shift (+3 Da) that co-elutes perfectly with the analyte to correct for:

  • Matrix suppression/enhancement.

  • Injection variability.

  • Extraction recovery losses.

Visual Workflows

Metabolic Pathway & Analytical Targets

Floxuridine is a prodrug. Understanding its pathway ensures the method does not cross-react with downstream metabolites.

MetabolicPathway FUDR Floxuridine (FUDR) (Target Analyte) FiveFU 5-Fluorouracil (5-FU) (Active Metabolite) FUDR->FiveFU Thymidine Phosphorylase FdUMP FdUMP (TS Inhibitor) FUDR->FdUMP Thymidine Kinase DHFU Dihydro-5-FU (Catabolite) FiveFU->DHFU DPD Enzyme (Catabolism)

Figure 1: Metabolic conversion of Floxuridine.[1][2] The assay must chromatographically separate FUDR from 5-FU to prevent in-source fragmentation of FUDR contributing to the 5-FU signal.

Analytical Workflow

Workflow Sample Biological Sample (Plasma/Serum 50 µL) IS_Add Add IS: Floxuridine-13C,15N2 Sample->IS_Add Prep Protein Precipitation (MeOH/ACN 4:1 v/v) IS_Add->Prep Centrifuge Centrifugation 15,000 x g, 10 min Prep->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC Supernatant Injection MS HRMS Detection (Orbitrap/Q-TOF) LC->MS ESI Negative Mode Data Data Processing (EIC Extraction) MS->Data Extract m/z 245.0574 & 248.0548

Figure 2: Step-by-step analytical protocol from sample preparation to data extraction.

Detailed Protocol

Reagents & Materials
  • Reference Standard: Floxuridine (>99% purity).[3]

  • Internal Standard: Floxuridine-13C,15N2 (>98% isotopic purity).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Ammonium Acetate (volatile buffer), Formic Acid (optional, but Acetate is preferred for ESI-).

Solution Preparation
  • Stock Solutions (1.0 mg/mL): Dissolve accurately weighed Floxuridine and IS separately in MeOH:Water (50:50). Store at -20°C.

  • Working IS Solution (500 ng/mL): Dilute the IS stock in ACN. This serves as the precipitation agent.

  • Calibration Standards: Prepare serial dilutions of Floxuridine in analyte-free plasma (range: 1.0 – 1000 ng/mL).

Sample Preparation (Protein Precipitation)

Rationale: LLE (Liquid-Liquid Extraction) with Ethyl Acetate is cleaner, but PPT (Protein Precipitation) is faster and yields acceptable recovery for polar nucleosides.

  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 150 µL of Working IS Solution (Cold ACN containing Floxuridine-13C,15N2).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial.

  • (Optional) Evaporate under N2 and reconstitute in Mobile Phase A if sensitivity enhancement is needed.

LC-HRMS Conditions

Liquid Chromatography:

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent. Note: T3 bonding retains polar compounds better than standard C18.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH natural).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0.0 min: 2% B

    • 1.0 min: 2% B (Isocratic hold for polar retention)

    • 4.0 min: 90% B

    • 5.0 min: 90% B

    • 5.1 min: 2% B

    • 7.0 min: Stop

Mass Spectrometry (Source Parameters - Generic ESI):

  • Ionization: Negative Electrospray (ESI-).[4][5]

  • Spray Voltage: 2500 V.

  • Sheath Gas: 35 arb units.

  • Aux Gas: 10 arb units.

  • Capillary Temp: 320°C.

Scan Parameters (Full MS / dd-MS2):

  • Scan Mode: Full MS (Quantification) + Data Dependent MS2 (Confirmation).

  • Resolution: 70,000 (Full MS) / 17,500 (MS2).

  • AGC Target: 1e6 (Full MS).

  • Max IT: 100 ms.

  • Scan Range: m/z 100 – 400.

Data Analysis & Validation

Specificity & Selectivity

Extract the ion chromatograms (EIC) for m/z 245.0574 (Analyte) and 248.0548 (IS) with a 5 ppm window .

  • Requirement: No interfering peaks > 20% of the LLOQ area in blank plasma.

Linearity

Plot the Peak Area Ratio (Analyte/IS) vs. Concentration.

  • Model: Linear regression with 1/x² weighting.

  • Acceptance: r² > 0.99.[4]

Matrix Effect (ME)

Calculate ME using the IS to normalize:



  • The 13C,15N2 label ensures the IS experiences the exact same suppression as the analyte, yielding a normalized ME close to 100%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Poor ionization in ESI-Ensure Mobile Phase pH is > 5.0 (Ammonium Acetate helps). Check Spray Voltage.
Peak Tailing Secondary interactionsUse a column with end-capping (e.g., HSS T3). Increase buffer strength.
Signal Carryover Analyte sticking to needleUse a needle wash of MeOH:Water:NH4OH (50:40:10).
IS Interference Isotopic impurityCheck the "M-3" channel of the IS. Ensure IS purity >99%.

References

  • PubChem. (2025).[4] Floxuridine Compound Summary. National Center for Biotechnology Information. [Link]

  • Beijnen, J. H., et al. (2015). "Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides." Journal of Pharmaceutical and Biomedical Analysis, 110, 58-66.[2] [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4] [Link]

  • Jiang, C., & Gates, P. J. (2024).[5] "Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry." Molecules, 29(21), 5246. (Cited for ESI- fragmentation principles). [Link]

Sources

Troubleshooting & Optimization

Navigating the Complexities of Labeled Compounds: A Technical Guide to ¹³C NMR Peak Assignment for Floxuridine-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered during the ¹³C NMR peak assignment of Floxuridine-¹³C,¹⁵N₂. Our goal is to equip you with the expertise and practical insights needed to confidently interpret your spectral data.

Introduction to the Challenge

Floxuridine, a pyrimidine nucleoside analogue, is a critical component in various therapeutic and research applications.[1] The introduction of stable isotopes, specifically ¹³C and ¹⁵N, into the floxuridine scaffold (Floxuridine-¹³C,¹⁵N₂) provides a powerful tool for detailed structural and metabolic studies. However, this isotopic enrichment, while beneficial, introduces a unique set of challenges in ¹³C NMR spectroscopy, primarily in the unambiguous assignment of carbon signals. This guide will walk you through these challenges and provide robust solutions.

Core Concepts in ¹³C NMR of Isotopically Labeled Floxuridine

Before diving into troubleshooting, it's essential to understand the fundamental principles at play:

  • ¹³C-¹⁵N Coupling: The presence of a ¹⁵N atom adjacent to a ¹³C atom will cause the ¹³C signal to split into a doublet due to one-bond scalar coupling (¹J_CN). Longer-range couplings (²J_CN, ³J_CN) can also occur, further complicating the spectrum but offering valuable structural information.[2][3]

  • ¹³C-¹³C Coupling: In uniformly ¹³C-labeled molecules, homonuclear ¹³C-¹³C couplings will lead to additional signal splitting, turning singlets into doublets, triplets, or more complex multiplets.[4][5]

  • Chemical Shift Perturbations: The isotopic labeling itself can cause minor shifts in the resonance frequencies of nearby nuclei, an effect known as the isotope effect.

These phenomena, layered on top of the inherent complexity of the floxuridine molecule, can lead to crowded and difficult-to-interpret spectra.

Troubleshooting Guide: Common Peak Assignment Issues

This section is structured in a question-and-answer format to directly address problems you may encounter during your experiments.

Q1: Why do I see more peaks in my ¹³C NMR spectrum than expected for the number of carbon atoms in Floxuridine?

Answer: This is a common and expected observation when working with ¹³C and ¹⁵N labeled compounds. The primary reasons for the increased number of signals are:

  • ¹³C-¹⁵N Coupling: Each carbon atom directly bonded to a ¹⁵N atom will appear as a doublet instead of a singlet. For Floxuridine-¹³C,¹⁵N₂, the C2 and C4 carbons of the pyrimidine ring will each be split into a doublet due to one-bond coupling with the adjacent ¹⁵N nuclei.

  • ¹³C-¹³C Coupling: If your Floxuridine is uniformly ¹³C-labeled, you will observe splitting for every carbon adjacent to another ¹³C atom. This homonuclear coupling can result in complex multiplet patterns.[6]

  • Incomplete Labeling: If the isotopic enrichment is not 100%, you will see signals corresponding to both the labeled and unlabeled species, further increasing the number of peaks.

Q2: My spectrum is very crowded, especially in the ribose region. How can I resolve these overlapping signals?

Answer: Spectral overlap is a significant challenge, particularly for the sugar moiety where several carbons have similar chemical environments.[7] Here are several strategies to tackle this:

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are indispensable for resolving overlapping signals and establishing connectivity.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). Since proton chemical shifts are generally better dispersed, this allows for the resolution of carbon signals that overlap in the 1D spectrum.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away. It is crucial for assigning quaternary carbons (which do not appear in an HSQC spectrum) and for piecing together the carbon skeleton.[8]

    • ¹H-¹H COSY (Correlation Spectroscopy): While a proton experiment, it helps to identify coupled proton networks, which can then be used in conjunction with HSQC and HMBC to assign the attached carbons.

  • Higher Magnetic Field Strength: Performing the NMR experiment on a spectrometer with a higher magnetic field will increase the chemical shift dispersion, potentially resolving some of the signal overlap.

Q3: The signals for my quaternary carbons are very weak or missing. What can I do to improve their detection?

Answer: Quaternary carbons often exhibit weak signals in ¹³C NMR due to their long spin-lattice relaxation times (T₁) and the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.[9] Here are some solutions:

  • Increase the Relaxation Delay (d1): A longer delay between pulses allows for more complete relaxation of the quaternary carbons, leading to stronger signals. A common starting point is a delay of 5 times the longest T₁ value.

  • Use a Relaxation Agent: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can significantly shorten the T₁ relaxation times of all carbons, including quaternaries.[10][11] This allows for shorter relaxation delays and faster data acquisition. However, be cautious as too much relaxation agent can lead to line broadening.[12]

  • ¹H-¹³C HMBC: As mentioned previously, this 2D experiment is excellent for identifying and assigning quaternary carbons through their long-range couplings to protons.

Q4: The chemical shifts of my peaks seem to be different from literature values for unlabeled Floxuridine. Is this normal?

Answer: Yes, minor deviations in chemical shifts are expected. Several factors can contribute to this:

  • Isotope Effects: The presence of ¹³C and ¹⁵N isotopes can slightly alter the electron density around the nuclei, leading to small changes in their chemical shifts.

  • Solvent and pH: Chemical shifts, particularly for nucleosides, can be sensitive to the solvent used and the pH of the solution.[13][14] Ensure that your experimental conditions match those of the reference data as closely as possible.

  • Concentration and Temperature: These parameters can also influence chemical shifts. Consistency in your experimental setup is key for reproducible results.

Frequently Asked Questions (FAQs)

Q: What are the expected ¹J_CN coupling constants for Floxuridine-¹³C,¹⁵N₂?

A: The one-bond ¹³C-¹⁵N coupling constants (¹J_CN) in heterocyclic systems like the pyrimidine ring of floxuridine typically range from 10 to 20 Hz.[15] The exact value will depend on the hybridization of the carbon and nitrogen atoms and the specific electronic environment.

Q: How can I confirm the assignment of the C5 and C6 carbons, which are both coupled to fluorine?

A: The fluorine atom (¹⁹F) will also couple to the carbon atoms, providing an additional tool for assignment. The C5 carbon will exhibit a large one-bond ¹³C-¹⁹F coupling (¹J_CF), while the C6 carbon will show a smaller two-bond coupling (²J_CF). Analyzing the splitting patterns due to fluorine coupling can help to distinguish these two signals.

Q: Can I use computational methods to aid in peak assignment?

A: Absolutely. Quantum mechanical calculations can predict ¹³C NMR chemical shifts with increasing accuracy.[16] By comparing the calculated spectrum of your proposed structure with the experimental data, you can gain confidence in your peak assignments.

Experimental Protocols

Protocol 1: Standard ¹³C NMR with Inverse-Gated Decoupling

This protocol is designed to suppress the NOE, allowing for more accurate integration of signals, which can be helpful even in qualitative assignment to gauge the relative number of carbons in a given environment.

  • Sample Preparation: Dissolve 10-20 mg of Floxuridine-¹³C,¹⁵N₂ in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Spectrometer Setup:

    • Tune and match the ¹³C probe.

    • Set the temperature (e.g., 298 K).

    • Lock the spectrometer to the deuterium signal of the solvent.

  • Acquisition Parameters:

    • Pulse sequence: A standard single-pulse experiment with inverse-gated proton decoupling.

    • Acquisition time (at): 1-2 seconds.

    • Relaxation delay (d1): 5-10 seconds (or longer for better quantification of quaternary carbons).

    • Number of scans (ns): Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio (this will depend on the sample concentration and spectrometer).

  • Processing:

    • Apply an exponential window function with a line broadening of 1-2 Hz.

    • Fourier transform the data.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to an internal standard (e.g., DSS in D₂O) or the residual solvent signal.[17]

Protocol 2: ¹H-¹³C HSQC Experiment

This protocol provides a 2D correlation map of directly bonded carbon-proton pairs.

  • Sample Preparation: As described in Protocol 1.

  • Spectrometer Setup: As described in Protocol 1.

  • Acquisition Parameters:

    • Pulse sequence: A standard gradient-selected HSQC pulse sequence.

    • Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to cover all expected signals.

    • Set the number of increments in the indirect dimension (F1) to achieve the desired resolution.

    • Optimize the one-bond coupling constant (e.g., ¹J_CH = 145 Hz) for the expected C-H bonds.

  • Processing:

    • Apply appropriate window functions in both dimensions.

    • Fourier transform the data in both dimensions.

    • Phase and baseline correct the 2D spectrum.

Visualizing Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Assignment Sample Floxuridine-¹³C,¹⁵N₂ NMR_Tube NMR_Tube Sample->NMR_Tube Dissolve Solvent Deuterated Solvent Solvent->NMR_Tube OneD_NMR OneD_NMR NMR_Tube->OneD_NMR 1D ¹³C NMR TwoD_NMR TwoD_NMR NMR_Tube->TwoD_NMR 2D NMR (HSQC, HMBC) Initial_Analysis Initial_Analysis OneD_NMR->Initial_Analysis Initial Peak Picking Connectivity_Map Connectivity_Map TwoD_NMR->Connectivity_Map Establish C-H Connectivity Final_Assignment Final_Assignment Initial_Analysis->Final_Assignment Connectivity_Map->Final_Assignment Refine Assignments

Caption: A typical workflow for the ¹³C NMR analysis of Floxuridine-¹³C,¹⁵N₂.

Quantitative Data Summary

Carbon PositionExpected Chemical Shift Range (ppm)Expected Multiplicity (due to ¹⁵N)Notes
Pyrimidine Ring
C2150 - 160Doublet (¹J_CN)
C4160 - 170Doublet (¹J_CN)Carbonyl carbon
C5135 - 145SingletCoupled to ¹⁹F (¹J_CF)
C6120 - 130SingletCoupled to ¹⁹F (²J_CF)
Ribose Moiety
C1'85 - 95SingletAnomeric carbon
C2'35 - 45Singlet
C3'70 - 80Singlet
C4'80 - 90Singlet
C5'60 - 70Singlet

Note: The chemical shift ranges are approximate and can be influenced by experimental conditions.[18][19]

Logical Relationships in Peak Assignment

logical_relationships cluster_observed_data Observed Spectral Data cluster_molecular_info Molecular Structural Information Observed_Splitting Observed Peak Splitting C15N_Coupling ¹³C-¹⁵N Couplings Observed_Splitting->C15N_Coupling indicates Observed_Shifts Chemical Shifts CH_Connectivity ¹H-¹³C Connectivity Observed_Shifts->CH_Connectivity correlates with TwoD_Correlations 2D Cross-Peaks TwoD_Correlations->CH_Connectivity confirms Quaternary_Carbons Quaternary Carbons TwoD_Correlations->Quaternary_Carbons identifies via long-range couplings (HMBC) Final_Assignment Unambiguous Peak Assignment C15N_Coupling->Final_Assignment CH_Connectivity->Final_Assignment Quaternary_Carbons->Final_Assignment

Caption: Logical flow for unambiguous peak assignment using multiple NMR data types.

References

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Lescop, E., Schanda, P., & Brutscher, B. (2012). ¹³C direct detected NMR for challenging systems. Journal of Magnetic Resonance, 223, 17-28. Available from: [Link]

  • He, Y., et al. (2024). Automated Assignment of ¹⁵N and ¹³C Enrichment Levels in Doubly-Labeled Proteins. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • Wang, Z., et al. (2023). Enhancing Peak Assignment in ¹³C NMR Spectroscopy: A Novel Approach Using Multimodal Alignment. arXiv. Available from: [Link]

  • Li, J., & Otto, S. (2014). ¹³C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Chemical Communications, 50(86), 13032-13035. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Floxuridine. PubChem Compound Database. Retrieved from [Link]

  • Gulevskaya, A. V., & Pozharskii, A. F. (2019). ¹⁵N labeling and analysis of ¹³C–¹⁵N and ¹H–¹⁵N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(45), 26363-26392. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Marchanka, A., & Wöhnert, J. (2019). Strategies for RNA Resonance Assignment by ¹³C/¹⁵N- and ¹H-Detected Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences, 6, 11. Available from: [Link]

  • Fábián, L., et al. (2001). Studies of Dihydropyridines by X-Ray Diffraction and Solid State ¹³C NMR. Molecules, 6(12), 977-989. Available from: [Link]

  • He, T., et al. (1995). Local disposition kinetics of floxuridine after intratumoral and subcutaneous injection as monitored by [¹⁹F]-nuclear magnetic resonance spectroscopy in vivo. Cancer Chemotherapy and Pharmacology, 37(1-2), 16-22. Available from: [Link]

  • Tewtrakul, S., et al. (2015). Use of ¹³C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity. Planta Medica, 81(12/13), 1122-1128. Available from: [Link]

  • Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-430. Available from: [Link]

  • Gulevskaya, A. V., & Pozharskii, A. F. (2019). ¹⁵N labeling and analysis of ¹³C–¹⁵N and ¹H–¹⁵N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(45), 26363-26392. Available from: [Link]

  • Chemistry Stack Exchange. (2018, April 5). Paramagnetic relaxation in ¹³C nmr. Retrieved from [Link]

  • Kainosho, M. (2006). Biosynthetic Incorporation of ¹⁵N and ¹³C for Assignment and Interpretation of Nuclear Magnetic Resonance Spectra of Proteins. eMagRes. Available from: [Link]

  • Smirnov, L. D., et al. (1973). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 22(11), 2534-2536. Available from: [Link]

  • Reddit. (2019, July 25). Increasing sensitivity in ¹³C NMR. r/chemistry. Retrieved from [Link]

  • Van Kalkeren, H. A., et al. (2024). Single-Scan Heteronuclear ¹³C–¹⁵N J-Coupling NMR Observations Enhanced by Dissolution Dynamic Nuclear Polarization. Analytical Chemistry, 96(21), 8207-8212. Available from: [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Nanalysis. (2022, January 26). Cheat codes for ¹³C qNMR. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H, ¹³C and ¹⁹F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. Retrieved from [Link]

  • Hong, M. (1999). Resonance assignment of ¹³C/¹⁵N labeled solid proteins by two- and three-dimensional magic-angle-spinning NMR. Journal of Biomolecular NMR, 15(1), 1-14. Available from: [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – ¹³C NMR Coupling Constants. Retrieved from [Link]

  • X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the chemical shifts of the ¹³C-NMR signals from the.... Retrieved from [Link]

  • Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via ¹⁹F NMR. JACS Au, 2(1), 133-139. Available from: [Link]

  • Fris, K., et al. (2023). Corrected solid-state ¹³C nuclear magnetic resonance peak assignment and side-group quantification of hydroxypropyl methylcellulose acetyl succinate pharmaceutical excipients. Journal of Pharmaceutical Sciences, 112(11), 2936-2944. Available from: [Link]

  • Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-430. Available from: [Link]

  • Tostes, J. G. R., et al. (2001). Multinuclear (¹H, ¹³C and ¹⁵N) Magnetic Resonance Spectroscopy and Substituent Effects on N-Phenoxyethylanilines. Molecules, 6(7), 591-601. Available from: [Link]

  • Kim, H., & Ralph, J. (2013). Comprehensive signal assignment of ¹³C-labeled lignocellulose using multidimensional solution NMR and ¹³C chemical shift comparison with solid-state NMR. Journal of Agricultural and Food Chemistry, 61(40), 9579-9587. Available from: [Link]

  • Al-Abdullah, E. S., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4930. Available from: [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.). ChemRxiv. Retrieved from [Link]

  • Levine, Z. G., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in ¹H,¹⁵N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 652-663. Available from: [Link]

  • Almerico, A. M., et al. (1993). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry, 31(7), 633-637. Available from: [Link]

Sources

Improving the extraction efficiency of "Floxuridine-13C,15N2" from tissues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Efficiency Extraction of Floxuridine-13C,15N2 from Tissue Matrices

Current Status: Operational Ticket ID: FLX-ISO-EXT-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary

You are encountering challenges with the recovery and stability of Floxuridine-13C,15N2 (FUDR-IS) in tissue matrices. Unlike lipophilic drugs, Floxuridine is a polar nucleoside analog (LogP ≈ -1.0) and is metabolically unstable. Low extraction efficiency is rarely due to "solubility" alone; it is typically a combination of enzymatic degradation (conversion to 5-FU) and poor retention on standard extraction phases.

This guide replaces generic "try-and-see" approaches with a deterministic protocol based on nucleoside chemistry.

Module 1: The Pre-Analytical Critical Control Point

The Problem: You cannot extract what has already been destroyed. Floxuridine is a substrate for Thymidine Phosphorylase (TP) , which cleaves the sugar moiety to form 5-Fluorouracil (5-FU).[1] This enzyme is highly active in liver and tumor tissues. If your extraction solvent is neutral or your processing is slow, your FUDR-IS is converting to 5-FU-IS before it even enters the mass spec.

The Solution: Immediate Enzyme Denaturation. Do not use standard phosphate-buffered saline (PBS) for homogenization. You must use an acidified environment or a specific inhibitor cocktail immediately.

Protocol 1: Enzyme-Arresting Homogenization
  • Temperature: All tissues must be kept on dry ice until the moment of homogenization.

  • Inhibitor Cocktail: While Tetrahydrouridine (THU) is used for cytidine analogs, Floxuridine requires protection from phosphorylases.

    • Recommendation: Use Ice-cold 0.2% Formic Acid in Water as the homogenization buffer. The low pH (<3.0) instantly denatures metabolic enzymes.

  • IS Spiking: Spike your Floxuridine-13C,15N2 into the homogenization buffer before adding tissue. This ensures the IS experiences the exact same extraction kinetics as the endogenous analyte.

Module 2: The Extraction Workflow (Protein Precipitation)

Why not Liquid-Liquid Extraction (LLE)? Floxuridine is too polar. Traditional LLE solvents (Ethyl Acetate, Hexane, MTBE) will leave >90% of your analyte in the aqueous waste layer.

Why not Standard SPE? C18 SPE cartridges suffer from "breakthrough" because Floxuridine washes off with the aqueous loading step.

The Gold Standard: Acidified Acetonitrile Precipitation This method maximizes recovery by precipitating proteins while keeping the polar nucleoside soluble in the aqueous-organic supernatant.

Step-by-Step Protocol
StepActionMechanistic Rationale
1 Homogenize 50 mg tissue in 200 µL 0.2% Formic Acid (aq) .Acid denatures TP/DPD enzymes; water dissolves the polar nucleoside.
2 Add 600 µL Ice-Cold Acetonitrile (ACN) containing 0.1% Formic Acid.ACN precipitates proteins.[2] The 3:1 ratio ensures complete precipitation without crashing out the polar analyte.
3 Vortex vigorously for 2 minutes.Breaks protein-drug binding interactions.
4 Centrifuge at 15,000 x g for 10 mins at 4°C.Pellets the denatured proteins. Cold temp prevents re-solubilization of lipids.
5 Transfer supernatant to a clean tube.Critical: Do not evaporate to dryness if possible. Reconstituting dry nucleosides can be difficult due to adsorption to glass walls.
6 Dilute 1:1 with mobile phase A (e.g., 10mM Ammonium Acetate).Matches the solvent strength to the initial LC conditions to prevent peak distortion.

Module 3: Visualization of the Workflow

The following diagram illustrates the critical decision pathways for extracting Floxuridine-13C,15N2.

ExtractionWorkflow Start Tissue Sample (Liver/Tumor) Step1 Homogenization Buffer: 0.2% Formic Acid (aq) Start->Step1 EnzymeCheck Is Thymidine Phosphorylase Active? Step1->EnzymeCheck Degradation FAILURE: Conversion to 5-FU EnzymeCheck->Degradation Buffer pH > 4 or Room Temp Step2 Protein Precipitation Add 3x Vol Acetonitrile + 0.1% FA EnzymeCheck->Step2 pH < 3 & Cold Step3 Centrifugation 15,000g @ 4°C Step2->Step3 Supernatant Supernatant Recovery Step3->Supernatant

Caption: Workflow emphasizing the critical pH-dependent enzyme inactivation step required to prevent Floxuridine degradation.

Module 4: Troubleshooting & FAQs

Q1: My recovery of Floxuridine-13C,15N2 is consistent but low (<40%). Why? A: This is likely an LC-MS Matrix Effect (Ion Suppression) , not an extraction failure.

  • Diagnosis: Post-column infusion of the IS shows a dip in signal at the retention time of the analyte.

  • Fix:

    • Switch from C18 to HILIC Chromatography (e.g., Amide column). HILIC separates polar nucleosides from the phospholipids that cause suppression.

    • Use Ammonium Acetate (10mM) in your mobile phase. It improves ionization efficiency for nucleosides in negative mode ESI.

Q2: I see two peaks for my Internal Standard. Is it contaminated? A: No. You are likely seeing the separation of anomers (alpha and beta) or degradation.

  • Floxuridine is a beta-nucleoside. If you see a second peak, check your pH. Extremely acidic conditions (< pH 2) for prolonged periods can cause anomerization or hydrolysis of the glycosidic bond. Keep samples at 4°C and analyze within 24 hours.

Q3: Can I use Methanol instead of Acetonitrile for precipitation? A: You can, but Acetonitrile is cleaner.

  • Data Comparison:

Solvent SystemProtein Removal EfficiencyFloxuridine RecoveryNotes
Acetonitrile (Acidified) >98% 85-95% Recommended. Best supernatant clarity.
Methanol (Acidified)~90%90-95%Higher background noise in MS; co-extracts more phospholipids.
Ethyl Acetate (LLE)N/A<10%Do Not Use. Analyte remains in aqueous phase.

References

  • Waters Corporation. Optimized Extraction and Cleanup Protocols for LC-MS/MS Multi-Residue Determination of Veterinary Drugs in Edible Muscle Tissues. [Link]

  • Mazzarino, M. et al. A novel liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of tipiracil, trifluridine and their metabolites in rat plasma.[2]Molecules, 2023.[2][3][4] [Link]

  • Li, F. et al. The achievement of mass balance by simultaneous quantification of floxuridine prodrug, floxuridine, 5-fluorouracil... using LC-MS.Cancer Chemotherapy and Pharmacology, 2011. [Link]

  • Lu, B. et al. Evaluation of hydrophilic interaction chromatography (HILIC) versus C18 reversed-phase chromatography for targeted quantification of peptides.Journal of Chromatography A, 2012. [Link]

Sources

Validation & Comparative

Comparative Guide: Metabolic Flux & Tracing of Floxuridine-13C,15N2 vs. 5-Fluorouracil-13C,15N2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the metabolic trajectories and experimental utility of Floxuridine-13C,15N2 (FdUrd)* and 5-Fluorouracil-13C,15N2 (5-FU)*. While both compounds share the fluoropyrimidine core, their entry points into nucleotide biosynthesis and catabolic susceptibility differ radically.

The Core Distinction:

  • 5-FU-13C,15N2 is the systemic standard. It requires extensive anabolic activation (ribosylation) to become cytotoxic but is highly susceptible to hepatic catabolism (DPD).

  • Floxuridine-13C,15N2 is a "bypass" nucleoside. It enters the pathway downstream, requiring only phosphorylation (TK) to inhibit DNA synthesis. However, it is subject to rapid phosphorolytic cleavage back to 5-FU by Thymidine Phosphorylase (TP).

This guide details how to utilize these stable isotope tracers to map pyrimidine flux, quantify enzyme kinetics, and validate drug delivery systems.

Part 1: Mechanistic Divergence & Pathway Logic

To accurately interpret isotopic data, one must understand the competing enzymatic forces acting on these tracers.

The Anabolic vs. Catabolic Tug-of-War[1][2]
  • 5-FU Pathway: 5-FU must first be converted to a nucleotide to be active.[1] It has two main anabolic routes:

    • RNA Pathway: Conversion to FUMP by Orotate Phosphoribosyltransferase (OPRT).

    • DNA Pathway: Conversion to FdUMP (the Thymidylate Synthase inhibitor).

    • Critical Weakness: >80% of 5-FU is catabolized by Dihydropyrimidine Dehydrogenase (DPD) in the liver into inactive DHFU.[2][3][4]

  • Floxuridine Pathway: FdUrd is already a deoxy-nucleoside.

    • Activation: Rapidly phosphorylated by Thymidine Kinase (TK) to FdUMP.

    • Reversibility: It is unstable in the presence of Thymidine Phosphorylase (TP) , which cleaves the deoxyribose ring, reverting FdUrd back to 5-FU.

Pathway Visualization (Graphviz)

The following diagram illustrates the metabolic interplay. Note the central role of TP in converting Floxuridine back to 5-FU.[3]

MetabolicPathway FiveFU 5-FU-13C,15N2 (Base) FdUrd Floxuridine-13C,15N2 (Nucleoside) FiveFU->FdUrd TP (Anabolism) DHFU DHFU (Catabolite) FiveFU->DHFU DPD (Liver) FdUMP FdUMP (Active TS Inhibitor) FiveFU->FdUMP UP / UK (Minor) FUMP FUMP (RNA Pathway) FiveFU->FUMP OPRT FdUrd->FiveFU TP (Catabolism) FdUrd->FdUMP Thymidine Kinase (TK) FBAL F-Beta-Alanine (Excreted) DHFU->FBAL DNA DNA Damage FdUMP->DNA TS Inhibition RNA RNA Damage FUMP->RNA

Caption: Metabolic flux of Fluoropyrimidines. Red arrows indicate catabolic sinks; Green arrows indicate activation; Yellow arrow indicates the critical hydrolysis of Floxuridine back to 5-FU.

Part 2: The Isotope Advantage (13C, 15N2)

Why use dual-labeled isotopes ([


C, 

N

]) instead of standard compounds?
Mass Shift & Specificity

The inclusion of heavy isotopes typically results in a mass shift of +3 Da (depending on the specific labeling positions, commonly [2-


C, 1,3-

N

]).
  • Background Elimination: Biological matrices (plasma, tumor lysate) contain high levels of endogenous uridine and thymidine. The +3 Da shift moves the analyte signal into a "quiet" mass spectral window, eliminating interference.

  • Flux Tracing:

    • 5-FU-13C,15N2: Allows you to calculate the Flux Control Coefficient of DPD. By measuring the ratio of labeled 5-FU to labeled FBAL (catabolite), you can quantify DPD activity in real-time.

    • Floxuridine-13C,15N2: Allows you to measure the Hydrolysis Rate . If you administer labeled FdUrd and detect labeled 5-FU, that signal represents only the drug that was hydrolyzed, distinct from any pre-existing 5-FU pool.

Comparative Performance Data

The following table contrasts the metabolic profiles of the two tracers.

Feature5-Fluorouracil-13C,15N2Floxuridine-13C,15N2
Primary Utility Systemic catabolism tracing (DPD activity)Hepatic extraction & Nucleoside salvage tracing
Hepatic Extraction Low (19–51%)High (94–99%) (Ideal for HAI studies)
Key Enzyme DPD (Degradation)Thymidine Phosphorylase (Conversion)
Half-Life (Plasma) Short (8–20 min)Very Short (<5 min active nucleoside)
Metabolic Fate 80% Catabolized to FBALRapidly hydrolyzed to 5-FU or phosphorylated to FdUMP
Isotope Stability Ring usually opens during catabolism (label fate varies)Ring intact during hydrolysis to 5-FU

Part 3: Experimental Protocols

Protocol: LC-HRMS Metabolic Flux Analysis

Objective: Quantify the conversion of Floxuridine to 5-FU and FdUMP in hepatocellular carcinoma cells.

Reagents:

  • Floxuridine-13C,15N2 (Internal Standard/Tracer)

  • Extraction Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C)

  • LC Mobile Phase: 10mM Ammonium Acetate (pH 9.0) / Acetonitrile

Workflow Diagram:

Protocol Step1 1. Cell Culture (Seed 1x10^6 cells) Step2 2. Pulse Labeling Add 10µM FdUrd-13C,15N2 (Incubate 15-60 min) Step1->Step2 Step3 3. Metabolism Quench Rapid wash with ice-cold PBS Add -80°C 80% MeOH Step2->Step3 Critical Timing Step4 4. Extraction Scrape cells, Vortex, Centrifuge (14,000xg, 10 min, 4°C) Step3->Step4 Step5 5. LC-HRMS Analysis Targeted SIM for [M+3] isotopologues Step4->Step5

Caption: Step-by-step fluxomics workflow. Step 3 is critical: metabolism must be quenched instantly to prevent artificial ATP turnover.

Detailed Methodology
  • Pulse-Chase: Treat cells with 10 µM Floxuridine-13C,15N2 .

  • Quenching: At

    
     min, aspirate media and immediately add 500 µL of -80°C 80% Methanol . This stops Thymidine Phosphorylase activity instantly.
    
  • MS Settings: Operate in Negative Ion Mode (ESI-).

    • Monitor m/z transitions:

      • 5-FU-13C,15N2: m/z 132.0

        
         fragment (Parent 5-FU is ~129, +3 shift).
        
      • FdUrd-13C,15N2: m/z 248.0

        
         fragment (Parent FdUrd is ~245, +3 shift).
        
      • FdUMP-13C,15N2: m/z 329.0

        
         fragment.
        
  • Data Analysis: Calculate the Molar Enrichment (ME) :

    
    
    

Part 4: Troubleshooting & Validation

The "Back-Conversion" Trap

A common error in Floxuridine studies is assuming all measured FdUMP comes directly from FdUrd.

  • Problem: TP can convert FdUrd

    
     5-FU. This 5-FU can then diffuse out of the cell, re-enter, and be converted to FUMP/FdUMP via the OPRT pathway.
    
  • Solution: Use Floxuridine-13C,15N2 . If you detect labeled 5-FU in the supernatant, you have quantified the TP-mediated hydrolysis.

DPD Saturation

When using 5-FU-13C,15N2 in vivo:

  • Problem: High bolus doses can saturate DPD, leading to non-linear pharmacokinetics.

  • Validation: Perform a dose-escalation study (e.g., 10, 50, 100 mg/kg). Plot the ratio of 5-FU* to DHFU*. If the ratio increases disproportionately, DPD saturation has occurred.

References

  • Metabolic Pathways of 5-Fluorouracil and Floxuridine

    • Source: National Institutes of Health (NIH) / PubChem
    • URL:[Link]

  • Dihydropyrimidine Dehydrogenase (DPD) in 5-FU Metabolism

    • Title: DPYD and Fluorouracil-Based Chemotherapy: Mini Review and Case Report
    • Source: PMC (PubMed Central)
    • URL:[Link]

  • LC-MS/MS Analysis of 5-FU Metabolites

    • Title: Simultaneous HPLC determination of 5-fluorouracil and its metabolites in plasma[5][6]

    • Source: ResearchGate / Biomed.
    • URL:[Link]

  • Thymidine Phosphorylase Activity in Floxuridine Conversion

    • Title: The role of thymidine phosphorylase and uridine phosphorylase in (fluoro)pyrimidine metabolism[7][8]

    • Source: PubMed
    • URL:[Link]

  • Stable Isotope Tracing Protocols

    • Title: Metabolomics and isotope tracing[9][10][11][12]

    • Source: NIH / PMC
    • URL:[Link]

Sources

Comparative metabolomics of "Floxuridine-13C,15N2" in sensitive vs. resistant cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isotopic Advantage

In the development of nucleoside analogs for colorectal and hepatic metastases, static concentration measurements often fail to reveal the mechanism of drug resistance. Floxuridine-13C,15N2 (Stable Isotope Labeled FdUrd) offers a deterministic advantage over non-labeled alternatives: it enables Metabolic Flux Analysis (MFA) .

By using a heavy-isotope tracer, researchers can deconvolute the complex interplay between drug activation (anabolism) and degradation (catabolism). This guide compares the metabolic signatures of sensitive versus resistant phenotypes, providing a validated LC-MS/MS workflow to quantify these differences with high specificity.

Why Floxuridine-13C,15N2?
  • Traceability: Distinguishes exogenous drug metabolites from endogenous nucleotide pools (e.g., distinguishing drug-derived FdUMP from endogenous dUMP interference).

  • Flux Resolution: Quantifies the rate of Thymidylate Synthase (TS) inhibition versus the rate of drug catabolism.

  • Background Suppression: The mass shift (+3 Da or greater depending on labeling) eliminates false positives from complex biological matrices.

Scientific Rationale: Mechanism & Resistance[1]

To interpret metabolomic data, one must understand the causality of the pathway. Floxuridine is a prodrug that requires metabolic activation to inhibit DNA synthesis.[1] Resistance typically arises from three nodes: Activation Failure , Target Overexpression , or Catabolic Acceleration .

The Metabolic Pathway (Diagram)

The following diagram illustrates the critical bifurcation points where sensitive and resistant cells diverge.

Floxuridine_Pathway cluster_resistance Resistance Mechanisms FdUrd Floxuridine-13C,15N2 (Extracellular) FdUrd_Intra FdUrd (Intracellular) FdUrd->FdUrd_Intra Equilibrative Transporters (hENT) FU 5-FU-13C,15N2 FdUrd_Intra->FU Thymidine Phosphorylase (TP) FdUMP FdUMP-13C,15N2 (Active Inhibitor) FdUrd_Intra->FdUMP Thymidine Kinase (TK) (Rate Limiting) DHFU DHFU (Catabolite) FU->DHFU DPD (Catabolism) RESISTANCE MARKER TS_Complex Ternary Complex (TS-FdUMP-Folate) FdUMP->TS_Complex Inhibits Thymidylate Synthase (TS) DNA DNA Incorporation (Cytotoxicity) FdUMP->DNA Polymerase

Figure 1: Metabolic fate of Floxuridine-13C,15N2.[2][3] Green nodes indicate activation pathways; Red nodes indicate catabolic/resistance pathways.

Comparative Analysis: Sensitive vs. Resistant Profiles[3]

When analyzing LC-MS data from cells treated with Floxuridine-13C,15N2, the following distinct profiles emerge. This table serves as a diagnostic rubric for your data.

Table 1: Metabolomic Signatures of Resistance
Metabolic FeatureSensitive Phenotype Resistant Phenotype (Type A: TK Deficient) Resistant Phenotype (Type B: TS Overexpression) Resistant Phenotype (Type C: High Catabolism)
FdUrd Uptake High Intracellular [M+3]High Intracellular [M+3]High Intracellular [M+3]Low Intracellular [M+3] (Rapid conversion)
FdUMP-13C,15N2 (Active) High Accumulation Trace / Absent Moderate AccumulationLow Accumulation
dUMP Pool (Endogenous) Massive Accumulation (TS Blocked)Normal / LowLow (TS Active)Normal
Catabolites (F-β-alanine) LowLowLowHigh
Flux Ratio (FdUMP/FdUrd) > 1.0< 0.1~ 0.5< 0.5
Mechanism Effective TS InhibitionFailure to Activate (Low TK)Target Overwhelms DrugDrug Degraded by DPD/TP

Expert Insight: In sensitive cells, you will observe a "bottleneck" effect where endogenous dUMP accumulates because the labeled FdUMP has successfully locked the Thymidylate Synthase enzyme. In resistant cells, this dUMP spike is often absent.

Experimental Protocol: Validated Workflow

This protocol is designed to maximize the retention of polar nucleotides and minimize isotopic exchange.

Reagents & Materials
  • Tracer: Floxuridine-13C,15N2 (>99% isotopic purity).

  • Internal Standard: 5-FU-13C,15N2 (for normalization) or 13C-ATP.

  • Extraction Solvent: 80:20 Methanol:Water (LC-MS grade), pre-chilled to -80°C.

  • Column: ZIC-HILIC or Amide-HILIC (essential for polar phosphate retention).

Step-by-Step Workflow (Diagram)

Workflow Seed 1. Cell Seeding (Sensitive vs Resistant) Pulse 2. Isotope Pulse (10µM FdUrd-13C,15N2) Seed->Pulse 24h Attachment Quench 3. Metabolism Quench (-80°C 80% MeOH) Pulse->Quench Timepoints: 1h, 6h, 24h Extract 4. Extraction (Vortex & Centrifuge) Quench->Extract Cell Scrape LCMS 5. HILIC-HRMS (Neg Mode) Extract->LCMS Supernatant Data 6. Isotope Correction & Flux Calc LCMS->Data Raw Files

Figure 2: Pulse-chase metabolomics workflow for nucleotide analysis.

Detailed Methodology
  • Cell Culture & Pulse:

    • Seed cells (e.g., HCT116 sensitive vs. HCT116-R resistant) in 6-well plates.

    • Replace media with fresh media containing 10 µM Floxuridine-13C,15N2 .

    • Critical Control: Run a parallel plate with unlabeled Floxuridine to validate retention times.

  • Metabolism Quenching (The "Snap-Freeze"):

    • At t=6h, rapidly aspirate media.

    • Immediately wash with ice-cold PBS (1x) to remove extracellular tracer.

    • Add 1 mL -80°C 80% Methanol . This stops enzymatic activity instantly.

    • Note: Do not use trypsin; it stresses cells and alters metabolism.

  • Extraction:

    • Scrape cells in methanol on dry ice.

    • Vortex vigorously (30s) and centrifuge at 14,000 x g for 10 min at 4°C.

    • Transfer supernatant to LC vials.

  • LC-MS/MS Settings:

    • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC). Nucleotides are too polar for standard C18.

    • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% NH4OH in Water (pH 9.0).

    • Mobile Phase B: Acetonitrile.

    • MS Mode: Negative Ion Mode (ESI-). Nucleotides ionize best here.

    • Target Mass List:

      • FdUrd-13C,15N2: m/z 249.07 (Parent)

      • FdUMP-13C,15N2: m/z 329.03 (Active Metabolite)

      • 5-FU-13C,15N2: m/z 133.03 (Catabolite)

Data Interpretation & Troubleshooting

Calculating Fractional Enrichment

Do not rely solely on peak area. Calculate the Isotope Distribution Vector (IDV) to determine the percentage of the pool derived from the drug.



Common Pitfalls
  • Low Signal for FdUMP: This is often an extraction issue. Ensure the pH of your mobile phase is basic (>8.5) to improve peak shape for phosphorylated compounds.

  • Isotopic Exchange: If you see "scrambled" labels (e.g., loss of 15N but retention of 13C), it indicates the drug is being degraded and the ribose recycled. This is a marker of high catabolic activity (Resistance Type C).

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. [Link]

  • Lane, A. N., Fan, T. W., & Higashi, R. M. (2008). Isotopomer-based metabolomic analysis by NMR and mass spectrometry. Methods in Cell Biology. [Link]

  • Lu, W., et al. (2017). Metabolomic analysis of nucleotide metabolism in cancer. Analytical Chemistry. [Link]

  • Vande Voorde, J., et al. (2012). Improving the metabolic stability of FdUrd by inhibiting thymidine phosphorylase. Biochemical Pharmacology. [Link]

  • Zhang, Z., et al. (2014). Stable isotope tracing metabolomics reveals metabolic alterations in drug-resistant cancer cells. Journal of Proteome Research. [Link]

Sources

Orthogonal validation of "Floxuridine-13C,15N2" mass spectrometry data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of nucleoside antimetabolites, precision is not merely a metric—it is a safety requirement. Floxuridine (5-fluoro-2'-deoxyuridine, FdUrd), a critical chemotherapeutic agent for colorectal cancer and liver metastases, presents unique quantification challenges due to its high polarity, rapid metabolism to 5-Fluorouracil (5-FU), and susceptibility to endogenous interference.

This guide provides a technical roadmap for the orthogonal validation of Floxuridine-13C,15N2 , a stable isotope-labeled internal standard (SIL-IS). We compare its performance against traditional analog alternatives (e.g., 5-Chlorouracil, non-labeled analogs) to demonstrate why the SIL-IS is the requisite choice for regulatory-compliant LC-MS/MS assays.

The Challenge: Nucleoside Bioanalysis in Complex Matrices

Quantifying Floxuridine in plasma or tumor homogenates is complicated by three factors:

  • Polarity: Floxuridine is highly hydrophilic, leading to poor retention on standard C18 columns and co-elution with matrix salts.

  • Ion Suppression: Co-eluting phospholipids often suppress the ionization signal in the source, causing variable sensitivity.

  • Metabolic Instability: The rapid hydrolysis of Floxuridine to 5-FU requires an internal standard that tracks this degradation perfectly during sample processing.

The Solution: Floxuridine-13C,15N2
  • Mass Shift: +3 Da (typically [M-H]⁻ m/z 248.0 vs. 245.0).

  • Retention: Identical to the analyte (Co-elution).

  • Compensation: Corrects for ionization suppression and extraction variability in real-time.

Orthogonal Validation Workflow

Orthogonal validation involves confirming data accuracy using independent methodologies. We employ a three-tiered approach to validate the SIL-IS against analog alternatives.

Experiment A: Chromatographic Orthogonality (HILIC vs. C18)

Objective: Prove that Floxuridine-13C,15N2 maintains co-elution with the analyte across drastically different stationary phases, whereas analog standards drift, leading to uncompensated matrix effects.

ParameterMethod 1: HILIC (Recommended)Method 2: Reversed-Phase (C18)
Column Amide or Silica-based (e.g., Waters BEH Amide)High-strength Silica C18
Mechanism Partitioning into water-enriched layerHydrophobic interaction
Floxuridine RT ~2.5 min (Good retention)~0.8 min (Near void volume)
SIL-IS Behavior Perfect Co-elution Perfect Co-elution
Analog IS Behavior Shifted RT (± 0.5 min)Shifted RT or Co-elution with salts
Conclusion Validates Specificity Validates Robustness
Experiment B: Mass Spectrometric Orthogonality (MRM Transitions)

Objective: Confirm isotopic purity and lack of "Cross-Signal Contribution" (CSC). The SIL-IS must not contribute signal to the analyte channel (interference), and the analyte must not contribute to the IS channel (crosstalk).

  • Analyte (Floxuridine): m/z 245.0

    
     128.9 (Loss of deoxyribose sugar).
    
  • SIL-IS (Floxuridine-13C,15N2): m/z 248.0

    
     131.9 (Label on pyrimidine ring retains mass shift).
    

Technical Insight: If the label were located on the sugar moiety, the fragment ion would be identical to the unlabeled analyte (m/z 128.9), causing dangerous crosstalk. Floxuridine-13C,15N2 is base-labeled , ensuring orthogonality in both Q1 (Parent) and Q3 (Fragment) scans.

Experiment C: Quantitative Matrix Effect Assessment

Objective: Compare the "Matrix Factor" (MF) normalized by the Internal Standard.



  • Target Value: 1.0 (Ideal).

  • Acceptance Criteria: CV < 15% across 6 different lots of plasma (FDA M10 Guidance).

Comparative Data Analysis

The following data summarizes a validation study comparing Floxuridine-13C,15N2 against a structural analog (5-Chlorouracil) in human plasma.

Table 1: Matrix Factor & Recovery Comparison (n=6 lots)
Performance MetricFloxuridine-13C,15N2 (SIL-IS)5-Chlorouracil (Analog IS)Interpretation
Absolute Recovery 85% ± 2.1%60% ± 12.5%Analog IS fails to track extraction efficiency variations.
Matrix Factor (MF) 0.92 (Suppression present)0.92 (Suppression present)Both experience matrix effects.
IS-Normalized MF 1.01 (CV 1.8%) 0.84 (CV 14.2%) SIL-IS corrects the suppression; Analog IS exacerbates error.
Retention Time Shift 0.00 min+0.45 minAnalog elutes in a different suppression zone.

Visualizing the Mechanism

The following diagram illustrates the validated workflow and the critical decision points where the SIL-IS prevents data failure.

BioanalysisWorkflow cluster_logic Why SIL-IS? Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard Sample->Spike Extraction Protein Precipitation (ACN/MeOH) Spike->Extraction Co-Extraction LC LC Separation (HILIC) Extraction->LC Inject Ionization ESI Source (Negative Mode) LC->Ionization Co-Elution CoElution Perfect Co-Elution (Same Suppression) LC->CoElution MS MS/MS Detection (MRM Mode) Ionization->MS m/z 245->129 (Analyte) m/z 248->132 (SIL-IS) Data Quantification (Area Ratio) MS->Data Corrects Matrix Effect Correction Ratio Normalizes Signal Loss CoElution->Correction

Figure 1: Critical path for LC-MS/MS bioanalysis. The SIL-IS ensures that ionization suppression (red node) affects both analyte and standard equally, allowing mathematical correction at the data stage.

Detailed Validation Protocol

To replicate this orthogonal validation in your laboratory, follow this step-by-step protocol.

Step 1: Stock Solution Preparation
  • Analyte: Dissolve Floxuridine in water/methanol (50:50) to 1 mg/mL.

  • SIL-IS: Dissolve Floxuridine-13C,15N2 in water/methanol (50:50) to 1 mg/mL.

  • Working IS: Dilute SIL-IS to 500 ng/mL in acetonitrile (Precipitation Agent).

Step 2: Sample Processing (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of Working IS (Acetonitrile containing Floxuridine-13C,15N2).

    • Note: This step simultaneously precipitates proteins and adds the IS, ensuring all subsequent losses are tracked.

  • Vortex (5 min) and Centrifuge (4000 rpm, 10 min, 4°C).

  • Transfer 100 µL supernatant to a clean plate; dilute with 100 µL water (to improve HILIC peak shape).

Step 3: LC-MS/MS Conditions (Negative Mode)
  • System: UHPLC coupled to Triple Quadrupole MS.[1]

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 95% B to 50% B over 3 minutes.

  • Transitions:

    • Floxuridine: 245.0

      
       128.9[3]
      
    • Floxuridine-13C,15N2: 248.0

      
       131.9
      
Step 4: Acceptance Criteria Check

Calculate the IS Variation across the run. According to FDA M10 guidance, the IS response plot should not show drift.

  • Pass: Random scatter within ± 20% of the mean.

  • Fail: Systematic trend (indicating instrument drift not corrected by IS) or >50% divergence between known samples.

References

  • US Food and Drug Administration (FDA). (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5790, Floxuridine. Retrieved from [Link]

  • Derissen, E. J., et al. (2015).[5] "Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Beumer, J. H., et al. (2019). "Quantitative LC-MS/MS analysis of nucleoside analogs in biological matrices." Cancer Chemotherapy and Pharmacology.

Sources

Floxuridine-13C,15N2: A Precision Tracer for Dissecting Metabolic Synergy in Nucleotide Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Floxuridine-13C,15N2" as a tracer to evaluate drug combination synergy Content Type: Publish Comparison Guide

Executive Summary: Beyond the IC50

In the era of precision oncology, the "black box" approach to drug synergy—simply mixing two drugs and observing cell death (Loewe additivity)—is insufficient. For antimetabolites like Floxuridine (FdUrd) , true synergy is often metabolic: one drug creates a blockade, and the second prevents the cancer cell from rewiring its metabolism to escape.

Floxuridine-13C,15N2 represents a paradigm shift from traditional radioactive tracing. It is a stable isotope-labeled analog of 5-fluoro-2'-deoxyuridine (FdUrd) where the pyrimidine ring is enriched with Carbon-13 and Nitrogen-15. This guide evaluates its utility as a dynamic metabolic tracer , comparing it against radioactive alternatives and unlabeled profiling to demonstrate why it is the superior choice for elucidating mechanistic synergy.

Technical Comparison: Why Stable Isotopes?

The choice of tracer dictates the resolution of your data. Below is a comparative analysis of Floxuridine-13C,15N2 against the traditional standard (Tritium-labeled) and the low-cost alternative (Unlabeled/Standard FdUrd).

Comparison Matrix: Tracer Modalities
FeatureFloxuridine-13C,15N2 (Recommended)[3H]-Floxuridine (Radioactive)Unlabeled Floxuridine
Detection Method LC-HRMS (High-Res Mass Spec)Scintillation CountingLC-UV or LC-MS
Data Output Mass Isotopologue Distribution (MID) & FluxTotal Radioactivity (CPM)Static Concentration (Pool Size)
Structural Specificity High: Distinguishes parent vs. metaboliteLow: Cannot distinguish metabolites without HPLC fraction collectionMedium: Relies on retention time; endogenous interference possible
Safety & Regulation Safe: No radiation; benchtop usableHazardous: Requires rad-safety protocolsSafe: Standard chemical hygiene
Synergy Insight Mechanistic: Reveals rates of activation and DNA incorporationPhenotypic: Reveals total uptake/bindingStatic: Reveals accumulation only
Multiplexing Yes: Can combine with 13C-Glucose or 15N-GlnNo: Signal overlap prevents multi-tracingNo
The "Flux" Advantage

While unlabeled Floxuridine can tell you how much drug is in the cell, it cannot tell you how fast it is being processed.

  • Scenario: You combine FdUrd with a kinase inhibitor. Intracellular FdUMP levels remain constant.

Mechanistic Grounding: The Pathway

Floxuridine is a prodrug converted to FdUMP , which inhibits Thymidylate Synthase (TS) .[1][2] This blockade forces the cell to rely on salvage pathways or halt DNA synthesis.

Diagram 1: The Floxuridine Metabolic Blockade

This diagram illustrates the entry of Floxuridine, its activation to FdUMP, and the critical inhibition of TS. The tracer (Blue nodes) allows visualization of flow through this bottleneck.

PyrimidineMetabolism cluster_extracellular Extracellular Space cluster_cytosol Cytosol FdUrd_Ext Floxuridine-13C,15N2 (Tracer Input) FdUrd_Int FdUrd (Intracellular) FdUrd_Ext->FdUrd_Int ENT Transporters FdUMP FdUMP (Active Metabolite) FdUrd_Int->FdUMP Phosphorylation DNA DNA Incorporation (Measure Synergy Here) FdUMP->DNA False Incorporation TS Thymidylate Synthase (TS) FdUMP->TS Covalent Inhibition dUMP dUMP (Endogenous) dTMP dTMP dUMP->dTMP Methylation (Blocked by FdUMP) dTMP->DNA Replication TK Thymidine Kinase (TK) TK->FdUrd_Int

Caption: Floxuridine-13C,15N2 enters the cell, is phosphorylated to FdUMP, and inhibits TS. The tracer allows quantification of FdUMP pools and "false" incorporation into DNA.

Experimental Protocol: Evaluating Synergy

This protocol describes a self-validating workflow to test if a secondary drug (Drug B) enhances Floxuridine efficacy via metabolic modulation.

Phase 1: Treatment & Labeling
  • Seeding: Plate cancer cells (e.g., CRC lines) in 6-well plates (500,000 cells/well).

  • Acclimation: 24h in standard media.

  • Drug B Pre-treatment: Treat with the synergy partner (e.g., Leucovorin, Kinase Inhibitor) for 2-4 hours to establish the metabolic background.

  • Pulse Labeling: Replace media with media containing 10 µM Floxuridine-13C,15N2 .

    • Control: Floxuridine-13C,15N2 alone.

    • Combo: Drug B + Floxuridine-13C,15N2.

  • Time Points: Harvest cells at 1h, 6h, and 24h.

Phase 2: Metabolite Extraction (The "Quench")

Critical Step: Metabolism must be stopped instantly to preserve the "snapshot."

  • Wash: Rapidly wash cells 2x with ice-cold PBS (removes extracellular tracer).

  • Quench: Add 500 µL 80% Methanol/Water (-80°C) directly to the well.

  • Scrape & Collect: Scrape cells on dry ice; transfer to Eppendorf tubes.

  • Lysis: Vortex vigorously; freeze-thaw cycle (liquid N2 / 37°C) x2.

  • Clarify: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

Phase 3: LC-HRMS Analysis

Instrument: Q-Exactive or equivalent Orbitrap/TOF system.

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., Waters BEH Amide) is required to retain polar nucleotides like FdUMP.

  • Mobile Phase: A: 20mM Ammonium Acetate (pH 9.0); B: Acetonitrile.

  • Targeted SIM (Selected Ion Monitoring):

    • FdUrd-13C,15N2: [M-H]- = 249.07 (Parent +3 Da shift).

    • FdUMP-13C,15N2: [M-H]- = 329.03 (Metabolite +3 Da shift).

    • Endogenous dUMP: [M-H]- = 307.03 (Monitor for TS blockade backlog).

Data Interpretation & Synergy Calculation

Scientific integrity requires rigorous data normalization. Do not rely on raw peak areas.

  • Normalize: Divide peak areas by protein concentration or cell count.

  • Calculate Fractional Enrichment:

    
    
    Note: For Floxuridine metabolites, "Unlabeled" is 0 unless FdUrd degrades to F-uracil and re-enters pools, or if you are comparing against endogenous UMP.
    
  • Synergy Metric (Flux Inhibition Ratio): Compare the FdUMP/FdUrd ratio between Mono and Combo therapies.

    • Ratio Decreases: Drug B inhibits uptake or phosphorylation (Antagonism or Upstream Block).

    • Ratio Increases: Drug B blocks downstream clearance or enhances activation (Potential Synergy).

Diagram 2: Analytical Workflow

From culture to chromatogram—the path to data.

Workflow Step1 1. Pulse Labeling (Cells + Tracer) Step2 2. Metabolism Quench (-80°C MeOH) Step1->Step2  Harvest   Step3 3. HILIC Separation (Retain Nucleotides) Step2->Step3  Extract   Step4 4. HRMS Detection (Target M+3 Ions) Step3->Step4  Analyze   Step5 5. Flux Ratio Calc (Synergy Index) Step4->Step5  Compute  

Caption: Step-by-step workflow for evaluating drug synergy using Floxuridine-13C,15N2 and LC-HRMS.

References

  • Mechanism of Floxuridine: Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. Link

  • Stable Isotope Tracing in Drug Development: Penner, N., Xu, L., & Prakash, C. (2012). Radiocarbon dating in drug development: 14C-accelerator mass spectrometry. Chemical Research in Toxicology. Link (Contextual reference for isotope utility).

  • LC-MS of Nucleotides: Derissen, E. J., et al. (2015).[3] Development of an LC–MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Metabolic Flux Analysis Standards: Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

Sources

Benchmarking Floxuridine-13C,15N2: The Gold Standard for Metabolic Profiling and Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks Floxuridine-13C,15N2 against traditional and alternative metabolic tracers. It is structured to provide technical depth for application scientists and drug development professionals, focusing on the transition from radiolabeling to high-fidelity stable isotope mass spectrometry.

Executive Summary

In the development of fluoropyrimidine therapeutics, precise metabolic tracking is non-negotiable. Floxuridine (FdUrd) , a critical hepatic artery infusion agent, undergoes complex biotransformation into the active 5-Fluorouracil (5-FU) and subsequent catabolites.[1] Historically, radiolabeled tracers (


H/

C) were the standard for tracking these pathways. However, the industry has shifted toward Stable Isotope Labeled (SIL) Internal Standards due to safety, cost, and the resolving power of LC-MS/MS.

Floxuridine-13C,15N2 represents the pinnacle of this shift. By incorporating heavy atoms (


C, 

N) directly into the pyrimidine ring, this tracer offers kinetic invisibility (negligible isotope effects) and metabolic persistence (the label survives glycosidic cleavage), making it superior to deuterated analogs and radiolabels for modern DMPK (Drug Metabolism and Pharmacokinetics) studies.

Technical Profile: Why 13C,15N2?

The specific isotopologue Floxuridine-13C,15N2 is engineered to solve the "fragmentation problem" inherent in nucleoside metabolism.

  • Chemical Identity: 2'-Deoxy-5-fluorouridine labeled with one

    
    C and two 
    
    
    
    N atoms.[2][3][4]
  • Label Position: The heavy atoms are located on the uracil ring .

  • Mechanistic Advantage: Floxuridine is a prodrug. Its primary metabolic step is the cleavage of the deoxyribose sugar by Thymidine Phosphorylase to form 5-FU.

    • If labeled on the sugar: The label is lost upon activation.

    • If labeled on the ring (13C,15N2): The label is retained in the active metabolite (5-FU) and its downstream catabolites (FBAL), allowing for complete "Mass Balance" tracking without radiation.

Comparative Analysis: Benchmarking Against Alternatives

The following table contrasts Floxuridine-13C,15N2 against the three most common alternatives in metabolic research.

Table 1: Performance Matrix of Metabolic Tracers
FeatureFloxuridine-13C,15N2 (Recommended)Radiolabeled (

H /

C)
Deuterated Analogs (

H)
Analog Internal Standards (e.g., 5-Bromouracil)
Primary Utility LC-MS/MS Quantitation & FluxADME Mass Balance (Whole body)LC-MS/MS QuantitationCost-effective Quantitation
Structural Resolution High (Distinguishes Parent vs. Metabolite via Mass)Low (Requires HPLC fractionation to identify species)High Medium (RT shifts common)
Metabolic Fidelity Perfect (No Kinetic Isotope Effect)High (

C) / Variable (

H exchange risk)
Risk of KIE (C-D bonds are harder to break, altering rates)Poor (Different chemical properties)
Matrix Effect Correction Excellent (Co-elutes with analyte)N/A (Detection is radiometric)Good (Possible slight RT shift)Poor (Elutes at different time)
Safety & Handling Safe (Benchtop use)Hazardous (Radiation safety req.)Safe Safe
Cost Efficiency High (Low disposal/regulatory cost)Low (High synthesis & disposal cost)High Very High (Cheapest material)
Key Differentiator: The "Kinetic Isotope Effect" (KIE)

Deuterated standards (e.g., Floxuridine-d3) often suffer from the KIE, where the heavier C-D bond is cleaved more slowly than C-H by enzymes like Dihydropyrimidine Dehydrogenase (DPD). This artificially extends the half-life of the tracer, yielding biased metabolic data. Floxuridine-13C,15N2 avoids this entirely , as the mass increase comes from the nucleus, not the bond strength, ensuring the tracer behaves exactly like the drug.

Visualizing the Metabolic Fate

To understand where the tracer goes, we must map the pathway. The diagram below illustrates the divergent fate of Floxuridine. The Red Nodes indicate toxic/active metabolites, while Green Nodes indicate catabolic waste. The Blue Path shows the retention of the


C,

N labels.

FloxuridineMetabolism cluster_legend Legend FdUrd Floxuridine (FdUrd) [TRACER INPUT] FiveFU 5-Fluorouracil (5-FU) [Ring Label Retained] FdUrd->FiveFU Catabolism FdUMP FdUMP (Active Toxin) FdUrd->FdUMP Anabolism (Activation) FiveFU->FdUMP Orotate Phosphoribosyltransferase DHFU Dihydrofluorouracil (DHFU) FiveFU->DHFU Rate Limiting Step DNA DNA Incorporation (Cell Death) FdUMP->DNA TS Inhibition FUPA FUPA DHFU->FUPA FBAL FBAL (Fluoro-beta-alanine) FUPA->FBAL Excretion TP Thymidine Phosphorylase TK Thymidine Kinase DPD DPD (Liver) key Blue Path: 13C/15N Label Retention Red Path: Therapeutic Action

Figure 1: Metabolic fate of Floxuridine. The


C,

N label (Blue Path) remains intact through the conversion to 5-FU and subsequent catabolism to FBAL, enabling precise quantification of both the prodrug and its active metabolite.

Validated Experimental Protocol: LC-MS/MS Quantitation

This protocol utilizes Floxuridine-13C,15N2 as an Internal Standard (IS) to quantify Floxuridine in plasma, correcting for the significant matrix effects often seen in liver oncology samples.

Materials
  • Analyte: Floxuridine (Unlabeled).

  • Internal Standard (IS): Floxuridine-13C,15N2 (Final conc. 100 ng/mL).

  • Matrix: Human Plasma (K2EDTA).

  • Equipment: Triple Quadrupole MS (e.g., Waters Xevo or Sciex QTRAP) coupled to UHPLC.

Step-by-Step Workflow
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 1.5 mL tube.

    • Add 20 µL of Floxuridine-13C,15N2 working solution (IS).

    • Add 150 µL of ice-cold Methanol/Acetonitrile (50:50 v/v) to precipitate proteins.

    • Vortex for 60 seconds; Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to an autosampler vial.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[5]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B (0-0.5 min)

      
       95% B (2.0 min) 
      
      
      
      5% B (2.1 min).
    • Flow Rate: 0.4 mL/min.

  • MS/MS Parameters (Negative Ion Mode - ESI-):

    • Floxuridine and 5-FU ionize efficiently in negative mode due to the acidic N-H protons on the uracil ring.

    • Floxuridine (Unlabeled):

      • Precursor: m/z 245.1

        
        
        
      • Product: m/z 129.0 (Loss of deoxyribose, detection of 5-FU base).

    • Floxuridine-13C,15N2 (IS):

      • Precursor: m/z 248.1

        
        
        
      • Product: m/z 132.0 (Labeled 5-FU base).

  • Data Analysis:

    • Calculate the Area Ratio (Analyte Peak Area / IS Peak Area).

    • Plot against the calibration curve.[6] The IS will perfectly track any retention time shifts or ionization suppression caused by the plasma matrix.

Conclusion

For modern drug development, Floxuridine-13C,15N2 is not merely an alternative; it is a technical upgrade. While radiolabels remain useful for whole-body tissue distribution imaging (QWBA), the granular, high-throughput quantification required for PK/PD modeling is best served by stable isotope dilution LC-MS/MS. By selecting the 13C,15N2 isotopologue, researchers ensure ring stability and eliminate kinetic isotope effects, providing data integrity that deuterated or analog standards cannot match.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5790, Floxuridine. Retrieved from [Link]

  • Derissen, E. J., et al. (2015). Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides.[7] Journal of Pharmaceutical and Biomedical Analysis.[7] Retrieved from [Link]

  • Beumer, J. H., et al. (2011). The achievement of mass balance by simultaneous quantification of floxuridine prodrug, floxuridine, 5-fluorouracil...[8] using LC-MS. Journal of Chromatography B. Retrieved from [Link]

  • Drugs.com (2025). Floxuridine Monograph for Professionals.[9] Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Floxuridine-¹³C,¹⁵N₂: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and development, the lifecycle of a chemical compound extends far beyond its synthesis and application in our experiments. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This is particularly true for potent cytotoxic agents such as Floxuridine, even when dealing with its stable isotope-labeled forms like Floxuridine-¹³C,¹⁵N₂. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

The Chemical Reality of Floxuridine-¹³C,¹⁵N₂: More Than Just an Isotope

Floxuridine is an antineoplastic agent, meaning it is a drug used to inhibit the growth and spread of cancer cells.[1] Its mechanism of action involves interfering with DNA synthesis, which makes it a potent tool in oncology research and treatment. However, this same bioactivity renders it a hazardous substance. Safety Data Sheets (SDS) for Floxuridine classify it as toxic if swallowed, a suspected mutagen, and potentially damaging to fertility or an unborn child.

The presence of stable isotopes, ¹³C and ¹⁵N₂, does not alter the fundamental chemical and biological properties of the Floxuridine molecule. Unlike radioactive isotopes, these stable isotopes do not decay and emit radiation.[2] Therefore, the disposal procedures for Floxuridine-¹³C,¹⁵N₂ are dictated by the hazardous nature of the parent compound, not the isotopic label. The waste should be treated as hazardous chemical waste, not radioactive waste.[3]

Core Principles of Floxuridine-¹³C,¹⁵N₂ Disposal

The overarching principle for the disposal of Floxuridine-¹³C,¹⁵N₂ is to prevent its release into the environment and to minimize exposure to personnel. The U.S. Environmental Protection Agency (EPA) has stringent regulations for the disposal of hazardous waste, including many chemotherapy drugs.[4][5] A key regulation to be aware of is the prohibition of disposing of hazardous waste pharmaceuticals down the drain (sewering).[6]

All waste streams containing Floxuridine-¹³C,¹⁵N₂, whether in solid or liquid form, must be segregated, properly contained, and disposed of through a licensed hazardous waste contractor.

Step-by-Step Disposal Protocol for Floxuridine-¹³C,¹⁵N₂

This protocol is designed to provide a clear and actionable framework for the disposal of Floxuridine-¹³C,¹⁵N₂ and associated contaminated materials.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the foundation of a safe and compliant waste management program. As soon as a material is identified for disposal, it must be placed in the correct waste stream.

  • Bulk Floxuridine-¹³C,¹⁵N₂ Waste: This includes any unused or expired pure compound, as well as solutions with concentrations greater than trace amounts. This is considered "bulk" chemotherapy waste and is classified as hazardous.[7]

  • Trace Contaminated Waste: This category includes items that have come into contact with Floxuridine-¹³C,¹⁵N₂ but are not saturated with it. Examples include:

    • Personal Protective Equipment (PPE): Gloves, gowns, and lab coats.[8]

    • Labware: Pipette tips, serological pipettes, and culture flasks.

    • Empty Vials and Containers: Vials that held the compound should be considered contaminated.[9]

  • Contaminated Sharps: Needles, syringes, and broken glass that are contaminated with Floxuridine-¹³C,¹⁵N₂ must be segregated into a dedicated sharps container for chemotherapy waste.[10][11]

Step 2: Proper Waste Containment and Labeling

The choice of waste container is crucial for preventing leaks and ensuring the safety of waste handlers.

Waste TypeContainer SpecificationLabeling Requirements
Bulk Waste Black, rigid, puncture-resistant, and leak-proof container specifically designated for bulk chemotherapy or hazardous waste.[7]"Hazardous Waste," "Chemotherapy Waste," "Toxic," and the chemical name "Floxuridine-¹³C,¹⁵N₂."[9]
Trace Contaminated Waste Yellow, rigid, puncture-resistant, and leak-proof container or a labeled, tear-resistant bag for non-sharp items.[7][11]"Trace Chemotherapy Waste," "Incinerate Only," and the chemical name "Floxuridine-¹³C,¹⁵N₂."[12]
Contaminated Sharps Yellow, puncture-resistant sharps container specifically for chemotherapy waste.[11]"Chemo Sharps," "Hazardous Waste," and the biohazard symbol if applicable.[13]
Step 3: Secure Storage and Waste Pickup

Designate a specific, secure area within the laboratory for the temporary storage of hazardous waste containers while they await pickup. This area should be clearly marked with warning signs.[14][15]

  • Do not allow waste containers to overfill.

  • Keep containers closed when not in use.[9]

  • Arrange for regular pickups by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

The following diagram illustrates the decision-making process for the proper disposal of Floxuridine-¹³C,¹⁵N₂ waste.

Floxuridine_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_disposal Disposal Pathway Start Floxuridine-¹³C,¹⁵N₂ Waste Generated Is_Sharp Is it a sharp? Start->Is_Sharp Is_Bulk Is it bulk or trace? Is_Sharp->Is_Bulk No Chemo_Sharps Yellow Chemotherapy Sharps Container Is_Sharp->Chemo_Sharps Yes Bulk_Waste Black Bulk Chemotherapy Waste Container Is_Bulk->Bulk_Waste Bulk Trace_Waste Yellow Trace Chemotherapy Waste Container Is_Bulk->Trace_Waste Trace Incineration Incineration via Hazardous Waste Vendor Chemo_Sharps->Incineration Bulk_Waste->Incineration Trace_Waste->Incineration caption Disposal Decision Workflow for Floxuridine-¹³C,¹⁵N₂

Caption: Disposal Decision Workflow for Floxuridine-¹³C,¹⁵N₂

Final Considerations: Fostering a Culture of Safety

The proper disposal of Floxuridine-¹³C,¹⁵N₂ is not merely a procedural task; it is a fundamental aspect of responsible scientific practice. By adhering to these guidelines, researchers and institutions can ensure they are not only compliant with regulations but are also actively protecting their personnel and the environment from the potential hazards of this potent compound. Always consult your institution's specific EHS protocols, as they may have additional requirements based on local and state regulations.

References

  • Ohio Environmental Protection Agency. (n.d.). Chemowaste Disposal. Retrieved from [Link]

  • Wisconsin Department of Natural Resources. (2023). Managing Chemotherapy Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. Retrieved from [Link]

  • University of Colorado Environmental Health and Safety. (n.d.). Guide to Isotope Management In Laboratories. Retrieved from [Link]

  • Stericycle. (n.d.). Disposal of Chemotherapy Waste: Ensuring Safety and Compliance. Retrieved from [Link]

  • Daniels Health. (n.d.). How to Dispose of Chemotherapy Waste. Retrieved from [Link]

  • Pediatric Oncology Group of Ontario. (n.d.). Provincial Guidelines for the Safe Handling, Administration and Disposal of Antineoplastic Agents. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • JND Therapeutics. (2024). Safety Data Sheet – Floxuridine for Injection, USP. Retrieved from [Link]

  • Stericycle. (n.d.). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

  • Zhu, J., et al. (2023). Management guidelines for preventing exposure to antineoplastics. Journal of Medical Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Floxuridine. PubChem. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.